Peptide A1
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLPAIAGILSQLF |
Origin of Product |
United States |
Discovery and Initial Identification Methodologies of Peptide A1
Strategies for Peptide A1 Identification
Several strategies have been employed in the identification of peptides referred to as "this compound" or similar, including high-throughput screening techniques and computational approaches.
Phage Display Screening and Selection
Phage display is a technique that links a peptide or protein to the surface of a bacteriophage, allowing for the screening of large libraries of variants. This method has been utilized in the identification of peptides that bind to specific targets. For example, phage display has been used to identify peptides, including those designated as A1, A2, and A3, that bind in or near the antigen-combining site of an antibody nih.gov. Libraries containing randomized amino acids, such as seven-mer or twelve-mer peptides, fused to phage coat proteins, were used for screening against immobilized targets nih.gov. The process typically involves incubating phage-displayed peptide libraries with a target, washing away unbound phages, and eluting specifically bound phages, followed by amplification and repeated selection rounds to enrich for high-affinity binders neb.com. Phage display has also been applied to identify peptides that bind to human Amyloid-beta 1-42 (Aβ1-42), with some identified sequences referred to as candidate peptides or Amyloid Neutralizing Agents (ANAs) researchgate.net.
Bioinformatics-Guided Discovery and Motif Analysis
In Vitro Translation Product Analysis
In vitro translation systems allow for the synthesis of peptides and proteins in a cell-free environment, which can be useful for studying peptide synthesis and incorporating modified or unnatural amino acids acs.orgharvard.edunih.gov. Analysis of in vitro translation products can involve techniques like mass spectrometry or autoradiography to identify synthesized peptides and assess the efficiency of amino acid incorporation nih.govacs.org. For example, in vitro translation has been used to test the incorporation efficiency of amino acid analogs, such as β-2-thiazolyl-alanine, which was referred to as A1 in one study, into peptides nih.gov. The amount of peptide synthesized using in vitro translation can be highly sequence-dependent acs.org.
Early Characterization of this compound
Early characterization of peptides designated as "this compound" or similar involves determining their fundamental properties, such as amino acid sequence and initial biological activities.
Amino Acid Sequence Elucidation
Determining the amino acid sequence is a crucial step in characterizing a peptide. Various techniques, including mass spectrometry-based methods, are employed for amino acid sequence elucidation acs.orgnih.govresearchgate.net. For peptides like the A1 and A2 variants of beta-casein, liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) have been used to differentiate them based on characteristic thermolytic peptides and their exact masses researchgate.netmdpi.com. Amino acid sequence analysis has also been performed to identify peptides from sources like fish skin collagen hydrolysates, with specific sequences identified for peptides like A1, A4, and P3 researchgate.net. The sequence of subtilosin A1, a variant of subtilosin A, has been determined, highlighting a single amino acid substitution compared to the parent peptide researchgate.net.
Preliminary Functional Screening and Initial Biological Activity Assessment
Advanced Structural and Conformational Investigations of Peptide A1
Primary Sequence Analysis and Variant Mapping
Peptide A1 is identified as the principal 29-amino acid sequence variant of the HVR1 region from the HCV-AD78 isolate. plos.org The primary structure of peptides is the linear sequence of amino acids, which dictates its fundamental properties. plos.org In the context of HCV infection, this region is termed "hypervariable" due to its high rate of mutation, which allows the virus to evade the host's immune system. fondazionebartolomeicorsi.it
Alongside the main this compound variant, several minor variants, designated B1, C1, and D1, have been identified from the same isolate. These variants differ by a few amino acid substitutions, which can influence antibody recognition and viral fitness. plos.orgfondazionebartolomeicorsi.it The mapping of these variants is crucial for understanding the quasispecies diversity of HCV within an infected individual. fondazionebartolomeicorsi.it
| Peptide Designation | Sequence | Type |
|---|---|---|
| This compound | GVPVETHVTGGSAGRTTSGFAGLFTPGAK | Main Variant |
| Peptide B1 | GVPVETHVTGGSAGRTTAGFAGLFTPGAK | Minor Variant |
| Peptide C1 | GVPVETHVTGGSAGRTTSGFAGLFTPGSK | Minor Variant |
| Peptide D1 | GVPVETHVTGGSAGRTTAGFAGLFTPGSK | Minor Variant |
Secondary and Tertiary Structure Determination
The three-dimensional conformation of this compound is not static but is rather a dynamic interplay of different structural elements. These are largely influenced by the peptide's immediate environment and its interaction with the rest of the E2 glycoprotein.
Alpha-Helical Conformation Studies
The propensity of this compound to form an alpha-helical structure has been a topic of detailed investigation. The alpha-helix is a common secondary structural motif in proteins and peptides. nih.gov Experimental studies using circular dichroism (CD) and nuclear magnetic resonance (NMR) on synthetic HVR1 peptides have shown that, when isolated in an aqueous solution, the peptide does not adopt a stable, folded structure. nih.gov However, molecular dynamics simulations suggest that the N-terminal portion of HVR1 can transiently form a helical component, which frequently unravels into a random coil. This indicates a dynamic equilibrium between a flexible helical state and a completely disordered one. plos.org The induction of a more stable alpha-helical structure can be achieved by changing the peptide's environment, for instance, by using solvents like 2,2,2-trifluoroethanol (B45653) (TFE) that mimic the hydrophobic environment of a cell membrane. nih.gov
Beta-Hairpin and Disordered Region Analysis
Current research strongly indicates that this compound is best described as an intrinsically disordered region (IDR). plos.orgnih.gov IDRs are segments of proteins that lack a fixed or ordered three-dimensional structure under physiological conditions. nih.gov This inherent flexibility is a key characteristic of HVR1. plos.org Bioinformatic analyses consistently predict a high disorder tendency for the HVR1 sequence. plos.org This structural plasticity is consistent with its role in immune evasion, as a lack of a fixed structure can make it a difficult target for antibodies. There is no significant evidence to suggest the formation of stable beta-hairpin structures within the HVR1 peptide. Instead, its conformational ensemble is dominated by random coil and transient helical elements. nih.govplos.org
Conformational Dynamics and Flexibility
The structural character of this compound is defined by its dynamic nature and its ability to adapt its conformation based on its surroundings.
Conformational Changes in Different Environments (e.g., aqueous vs. lipid)
This compound exhibits significant conformational changes when transitioning between different chemical environments. As established, in a purely aqueous environment, HVR1 peptides are largely disordered. nih.gov This state is characterized by high conformational entropy.
However, the function of HVR1 involves interaction with cellular components, such as receptors and potentially the lipid membranes of host cells. nih.gov In non-polar, membrane-mimetic environments, such as in the presence of TFE or lipid micelles, the peptide undergoes a disorder-to-order transition. nih.gov Studies on various HCV proteins have shown that these conditions can induce the formation of alpha-helical structures. nih.govnih.gov This suggests that upon approaching or inserting into a lipid bilayer, the hydrophobic effect drives the peptide to adopt a more compact, ordered conformation, likely an amphipathic alpha-helix. This dynamic behavior, shifting from a disordered "decoy" state in the aqueous phase to a more structured, functional state at the cell surface, is a key aspect of its biological role. nih.gov
| Environment | Dominant Conformational State | Key Characteristics |
|---|---|---|
| Aqueous (e.g., PBS buffer) | Intrinsically Disordered | High flexibility, random coil, lack of stable secondary structure. nih.gov |
| Lipid/Membrane-Mimetic (e.g., TFE, Micelles) | Partially Ordered (Alpha-Helical) | Induction of alpha-helical content, more compact structure. nih.gov |
Impact of Residue Mutation on Conformational Stability
The effect of a mutation is not always localized; substitutions can have a "delocalized" effect, modulating the intensity of interactions of other amino acids within the peptide. researchgate.net Computational methods are often employed to predict the change in free energy (ΔΔG) upon mutation, providing a quantitative measure of its impact on stability. youtube.com These systematic mutation studies are crucial for understanding the structure-function relationship of this compound and for designing analogues with enhanced stability.
| Mutation in this compound (Example) | Location | Type of Substitution | Predicted Impact on Conformational Stability |
|---|---|---|---|
| Leucine (B10760876) → Alanine | Hydrophobic Core | Hydrophobic (Large) → Hydrophobic (Small) | Moderate destabilization due to loss of hydrophobic interactions. |
| Glycine → Proline | Turn Region | Flexible → Rigid | Increased rigidity; may stabilize or destabilize the turn depending on required dihedral angles. |
| Alanine → Valine | α-Helix | Non-bulky → Bulky | Potential disruption of helical packing and stability. |
| Lysine (B10760008) → Aspartic Acid | Surface | Positive Charge → Negative Charge | Altered electrostatic interactions; minor impact on overall fold unless involved in a salt bridge. |
| L-Alanine → D-Alanine | Backbone | Chirality Inversion | Significant disruption of secondary structure (e.g., right-handed α-helix). nih.govresearchgate.net |
Structural Biology Techniques Applied to this compound
A variety of powerful structural biology techniques are employed to elucidate the detailed three-dimensional structure and conformational dynamics of this compound. These methods provide critical insights from the secondary structure level to high-resolution atomic coordinates, painting a comprehensive picture of the peptide's architecture.
Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid analysis of the secondary structure of this compound in solution. creative-proteomics.com The method measures the differential absorption of left- and right-circularly polarized light by the chiral peptide backbone. nih.govspringernature.com Different types of secondary structures—α-helices, β-sheets, and random coils—produce distinct CD spectra in the far-UV region (180–250 nm). americanpeptidesociety.orgnih.gov
By analyzing the CD spectrum of this compound, researchers can estimate the percentage of each secondary structure element present. americanpeptidesociety.org For example, a pronounced negative peak at 222 nm is a hallmark of an α-helical conformation, while a single negative peak near 217 nm is characteristic of a β-sheet. americanpeptidesociety.org This technique is particularly valuable for monitoring conformational changes that occur in response to alterations in environmental conditions such as temperature, pH, or the presence of binding partners. americanpeptidesociety.orgcornell.edu
| Secondary Structure | Characteristic CD Spectral Peaks (nm) |
|---|---|
| α-Helix | Negative peaks at ~222 nm and ~208 nm; Positive peak at ~192 nm. americanpeptidesociety.org |
| β-Sheet (Antiparallel) | Negative peak at ~217 nm; Positive peak at ~195 nm. americanpeptidesociety.org |
| Random Coil | Strong negative peak near 198 nm; weak positive signal >210 nm. americanpeptidesociety.org |
| β-Turn | Variable spectra, often with a weak negative peak ~225-230 nm and a positive peak ~205 nm. |
Nuclear Magnetic Resonance (NMR) spectroscopy is the foremost technique for determining the high-resolution, three-dimensional structure of this compound in a solution environment, which closely mimics its physiological state. nmims.eduspringernature.comnih.gov Unlike X-ray crystallography, NMR does not require the crystallization of the molecule, which is a significant advantage for many peptides that are difficult to crystallize. springernature.comuzh.ch
The process of structure determination by NMR begins with the sequence-specific assignment of resonances for all atoms in the peptide using a suite of multidimensional experiments (e.g., COSY, TOCSY, HSQC). uzh.chnih.gov Once assignments are complete, structural restraints are collected. The Nuclear Overhauser Effect (NOE), observed in NOESY spectra, provides through-space distance information between protons that are typically less than 5 Å apart. uzh.ch Additionally, scalar coupling constants (J-couplings) measured from the spectra are used to determine dihedral angle restraints for the peptide backbone. nmims.edu This large set of experimental distance and angle restraints is then used in computational protocols, such as simulated annealing, to calculate an ensemble of 3D structures that are consistent with the NMR data. uzh.chltklab.org This ensemble represents the dynamic nature of this compound in solution. uq.edu.au
| NMR Parameter | Information Derived | Application to this compound Structure |
|---|---|---|
| Chemical Shift (δ) | Local electronic environment | Identifies secondary structure elements (α-helix vs. β-sheet). |
| Nuclear Overhauser Effect (NOE) | Inter-proton distances (< 5-6 Å) | Provides key distance restraints for calculating the 3D fold. uzh.ch |
| Scalar Coupling (J-coupling) | Dihedral (torsion) angles | Defines backbone (φ, ψ) and side-chain (χ) conformations. nmims.edu |
| Residual Dipolar Couplings (RDCs) | Orientation of inter-nuclear vectors | Provides long-range orientational information, refining the global fold. |
Computational modeling serves as a powerful tool to predict the structure of this compound and to complement and refine experimental data obtained from techniques like CD and NMR. researchgate.net These in silico methods can provide insights into the peptide's conformational dynamics and energy landscape, which can be difficult to capture experimentally. youtube.com
Molecular Dynamics (MD) simulations are a prominent physics-based method used to study this compound. researchgate.net By simulating the motions of atoms over time, MD can explore the conformational space available to the peptide, revealing its flexibility, stable states, and folding pathways. nih.govacs.org These simulations can accurately predict the structures of peptides, sometimes achieving accuracy similar to experimental methods. researchgate.net
In recent years, machine learning and artificial intelligence-based approaches, most notably AlphaFold2, have revolutionized protein and peptide structure prediction. nih.gov These methods, trained on vast datasets of known protein structures, can generate highly accurate models of this compound's three-dimensional structure from its amino acid sequence alone. nih.govnih.gov Such predictive tools are particularly useful for generating initial structural hypotheses that can be tested experimentally or for modeling the structural consequences of residue mutations. youtube.comnih.gov The combination of MD simulations and machine learning can provide a comprehensive understanding of a peptide's structural ensemble. rsc.org
| Computational Method | Primary Application for this compound | Key Strengths |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Investigating conformational flexibility, folding pathways, and stability. nih.gov | Provides dynamic information; can model interactions with solvent and other molecules. researchgate.net |
| Homology Modeling | Predicting structure based on a known template with a similar sequence. | Fast and effective if a good structural template is available. |
| Ab Initio / De Novo Prediction | Predicting structure from sequence without a template. | Applicable to novel peptide folds not present in structural databases. |
| Machine Learning (e.g., AlphaFold2) | High-accuracy de novo structure prediction. nih.gov | Can achieve near-experimental accuracy for many peptides; predicts conformational ensembles. nih.gov |
Biosynthesis, Production, and Advanced Chemical Modification Strategies for Peptide A1
Natural Biosynthesis Pathways of Peptides
The natural world employs sophisticated machinery for peptide biosynthesis, primarily categorized into ribosomal and non-ribosomal synthesis. Ribosomally synthesized peptides originate from mRNA templates, similar to proteins, while non-ribosomal peptides are assembled by dedicated enzymatic complexes.
De Novo Synthesis from Open Reading Frames
De novo peptide synthesis refers to the creation of new peptides from DNA sequences that previously did not encode functional peptides. This process can occur from non-coding regions of the genome, including intergenic regions or through the translation of small open reading frames (sORFs) nih.govmdpi.comnih.gov. These sORFs can give rise to short peptides that may acquire beneficial functions and serve as evolutionary starting points for new genes nih.govmdpi.com. Studies have explored the potential for de novo emergence of peptides with functions such as antibiotic resistance from random sequence pools nih.gov. The identification of these sORF-encoded peptides (SEPs) can be challenging but is aided by techniques like top-down proteomics and de novo sequencing mdpi.com.
Post-Translational Processing and Maturation
Many naturally occurring peptides are not directly functional upon synthesis but require subsequent modifications known as post-translational modifications (PTMs) nih.govwikipedia.orgrapidnovor.com. These modifications are crucial for the maturation, activity, stability, and localization of peptides nih.govwikipedia.orgrapidnovor.com. PTMs can occur on amino acid side chains or at the peptide termini and can involve a wide array of chemical changes catalyzed by enzymes wikipedia.orgrapidnovor.com.
Common post-translational modifications observed in peptides include proteolytic cleavage, which is essential for releasing mature peptides from larger precursor proteins or propeptides nih.govwikipedia.orgoup.com. For instance, peptide hormones like insulin (B600854) are processed from prohormones through cleavage events wikipedia.org. Other significant PTMs include phosphorylation, glycosylation, sulfation, hydroxylation, and lipidation, all of which can dramatically influence peptide structure, function, and interaction with other molecules nih.govwikipedia.orgrapidnovor.comoup.com. Ribosomally synthesized and post-translationally modified peptides (RiPPs) represent a large family of natural products where extensive PTMs of a ribosomally synthesized precursor peptide are central to their biosynthesis and diverse bioactivities portlandpress.comresearchgate.netnih.govnih.govresearchgate.net.
Research-Scale and Preclinical Production Methods
Producing peptides for research and preclinical studies requires reliable and efficient methods. Several approaches have been developed, ranging from chemical synthesis to biological expression systems.
Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a widely used technique for the chemical synthesis of peptides luc.edubeilstein-journals.orgabyntek.combachem.com. This method involves the stepwise assembly of amino acids on an insoluble solid support, typically a resin luc.eduabyntek.combachem.com. The peptide chain is built sequentially, usually from the C-terminus to the N-terminus abyntek.combachem.com. Each cycle of SPPS involves deprotection of the N-terminus of the growing peptide chain, coupling of the next protected amino acid, and washing steps to remove excess reagents and by-products luc.eduabyntek.combachem.com.
SPPS offers several advantages, including simplified purification steps due to the peptide being anchored to the solid phase, efficiency, and amenability to automation luc.eduabyntek.combachem.com. The most common strategies utilize either Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butoxycarbonyl) protecting groups, with Fmoc chemistry being more widely used due to milder cleavage conditions bachem.comrsc.orgnih.gov. SPPS is particularly well-suited for synthesizing peptides up to approximately 50 amino acids in length nih.govtaylorfrancis.com. While effective for research and preclinical scales, challenges can arise with longer or more complex sequences, potentially leading to decreased purity and yield nih.govproteogenix.science.
Microbial Fermentation Techniques for Peptide Production
Microbial fermentation is a biotechnological approach utilized for the production of peptides, particularly bioactive peptides mdpi.comnih.gov. This method leverages the metabolic activity of microorganisms, such as bacteria and fungi, to produce peptides mdpi.com. In some cases, microorganisms directly synthesize peptides as part of their natural metabolic processes, such as the production of non-ribosomal peptides or RiPPs portlandpress.comresearchgate.netnih.govnih.gov.
Alternatively, microbial fermentation can be employed to release bioactive peptides from precursor proteins through the action of microbial proteases mdpi.comnih.govfrontiersin.org. Lactic acid bacteria, for example, are widely used in food fermentation to generate bioactive peptides through the hydrolysis of milk proteins mdpi.comnih.govfrontiersin.org. The advantages of microbial fermentation include potentially lower production costs and the ability to produce peptides with specific bioactivities depending on the microbial strain and fermentation conditions nih.gov. However, the yield and purity of the desired peptide can vary and may require extensive downstream processing mdpi.comnih.gov.
Recombinant Expression and Purification Strategies
Recombinant expression involves using genetically engineered host organisms, such as bacteria (commonly Escherichia coli), yeast (Saccharomyces cerevisiae, Pichia pastoris), or mammalian cells, to produce peptides proteogenix.scienceencyclopedia.pubgoogle.com. This technique is particularly advantageous for producing larger peptides or those with complex structures that are challenging to synthesize chemically taylorfrancis.comproteogenix.science. The gene encoding the desired peptide is cloned into an expression vector and introduced into the host organism, which then transcribes and translates the genetic information into the peptide proteogenix.scienceencyclopedia.pubgoogle.com.
Rational Design and Chemical Modification for Functional Enhancement
Rational design and chemical modification are critical approaches to overcome the inherent limitations of native peptides, such as poor metabolic stability, low membrane permeability, and conformational flexibility that can impact target binding. By strategically altering the peptide structure, researchers can enhance its therapeutic potential. These modifications aim to improve properties like proteolytic resistance, bioavailability, target affinity, and selectivity.
Glycosylation Strategies and Their Impact on Peptide A1 Activity and Stability
Glycosylation, the covalent attachment of sugar moieties (glycans) to a peptide, is a prevalent post-translational modification in nature that can significantly influence peptide properties. lshtm.ac.uk For this compound, glycosylation strategies can be employed to modulate its pharmacokinetic and pharmacodynamic characteristics, enhance its stability, and potentially improve its activity and selectivity. lshtm.ac.ukmdpi.com
The addition of glycan units can increase the hydrophilicity and bioavailability of peptides, potentially improving their transport across cell membranes. mdpi.com Glycosylation can also induce specific peptide conformations and, importantly, increase resistance to enzymatic degradation, thereby extending the peptide's half-life. mdpi.commdpi.comrsc.org
Different types of glycosylation exist, including N-glycosylation (attachment to asparagine), O-glycosylation (attachment to serine or threonine), and S-glycosylation (attachment to cysteine). lshtm.ac.ukchinesechemsoc.org The type of glycan, the site of attachment, and the number of glycan units all play a role in determining the impact on peptide properties. lshtm.ac.ukmdpi.com For example, sialylation of N-glycans has been shown to influence the pharmacokinetics and extend the half-life of peptides like GLP-1. rsc.org
While glycosylation generally enhances enzymatic stability, in some cases, it might differentially affect degradation depending on the protease. mdpi.com The effect of glycosylation on peptide activity can vary; in some instances, it can enhance antimicrobial properties, while in others, the impact might be negligible or even lead to reduced interaction with target membranes due to increased hydrophilicity. mdpi.com
Table 2: Potential Effects of Glycosylation on this compound (Conceptual)
| Glycosylation Type (Illustrative) | Attachment Site (Illustrative) | Potential Impact on Stability | Potential Impact on Activity | Potential Impact on Solubility |
| N-Glycosylation | Asn-X-Ser/Thr motif | Increased | Modulatory (can vary) | Increased |
| O-Glycosylation | Ser or Thr | Increased | Modulatory (can vary) | Increased |
| S-Glycosylation | Cys | Increased | Modulatory (can vary) | Increased |
Note: This table presents conceptual impacts based on general glycosylation effects on peptides and is not specific experimental data for "this compound".
Glycosylation offers diverse opportunities for modifying peptide properties by controlling the degree of glycosylation, glycan type, structure, and size. lshtm.ac.ukmdpi.com
Lipidation Approaches for Modulating this compound Properties
Lipidation involves the covalent attachment of fatty acids or other lipid moieties to a peptide chain. This modification is a highly effective strategy for altering the physicochemical and pharmacological properties of peptides, primarily by increasing their lipophilicity. nih.govcreative-peptides.comnih.gov
The incorporation of lipid tails onto this compound could lead to several beneficial outcomes. Increased lipophilicity can enhance membrane interaction and permeability, which is particularly relevant for peptides targeting intracellular molecules or requiring absorption across biological barriers. mdpi.comnih.govcreative-peptides.com Lipidation can also significantly increase enzymatic stability, protecting the peptide from proteolytic cleavage and thus extending its half-life in vivo. nih.govcreative-peptides.comnih.gov
Lipidation can influence the secondary structure of peptides through hydrophobic interactions between the fatty acid chain and the peptide backbone or side chains. nih.govcreative-peptides.com The site of lipidation within the peptide sequence is a critical factor that can determine its impact on pharmacokinetic and pharmacodynamic properties, affecting aspects like solubility and the potential for self-aggregation. nih.govcreative-peptides.com
Common lipidation sites include the N-terminus or lysine (B10760008) side chains. mdpi.com Different types of lipid linkages, such as amidation, esterification (S- or O-), and S-bond formation (ether or disulfide), can be employed, each with varying stability. creative-peptides.com Saturated fatty acids with longer chains have been observed to have greater conformation-stabilizing potential compared to unsaturated or hydroxyl counterparts. nih.gov
Table 3: Effects of Lipidation on this compound (Conceptual)
| Lipidation Site (Illustrative) | Lipid Moiety (Illustrative) | Potential Impact on Lipophilicity | Potential Impact on Stability | Potential Impact on Membrane Permeability |
| N-terminus | Palmitic Acid (C16) | Increased | Increased | Enhanced |
| Lysine Side Chain | Myristic Acid (C14) | Increased | Increased | Enhanced |
Note: This table presents conceptual impacts based on general lipidation effects on peptides and is not specific experimental data for "this compound".
Lipidation has proven to be a robust strategy in the development of peptide-based therapeutics, with several lipidated peptides successfully reaching the market. nih.govcreative-peptides.com
Amino Acid Mutagenesis and Analogue Synthesis
Amino acid mutagenesis and the synthesis of peptide analogues involve altering the amino acid sequence of this compound or incorporating non-natural amino acids to modify its properties. This approach allows for fine-tuning of peptide characteristics, including activity, selectivity, stability, and immunogenicity.
Site-directed mutagenesis of the gene encoding a peptide precursor is a method used in the biosynthesis of modified peptides, particularly for ribosomally synthesized and post-translationally modified peptides. By changing specific codons in the gene, different amino acids can be incorporated into the peptide sequence, leading to the production of analogues with altered properties. rsc.org This approach has been explored to understand the tolerance of specific positions to amino acid substitutions and their impact on subsequent post-translational modifications and biological activity. rsc.org
Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), provides a versatile platform for creating a wide range of peptide analogues. frontiersin.org This includes the incorporation of D-amino acids, N-methyl amino acids, or other non-proteinogenic amino acids. nih.govmdpi.com Substituting L-amino acids with their D-enantiomers can significantly enhance resistance to proteolytic degradation. mdpi.com N-methylation of amide bonds can also improve protease resistance and potentially modulate binding affinity and selectivity. nih.gov
Analogue synthesis allows for systematic exploration of the structure-activity relationship of this compound. By making specific substitutions or modifications, researchers can identify residues critical for activity or stability and design improved variants. frontiersin.org The introduction of functional groups through modified amino acids can also serve as attachment points for further modifications, such as the introduction of tags or conjugation to other molecules. rsc.org
Table 4: Illustrative Effects of Amino Acid Substitutions on this compound (Conceptual)
| Original Residue Position (Illustrative) | Substitution (Illustrative) | Potential Impact on Proteolytic Stability | Potential Impact on Target Binding | Rationale (Conceptual) |
| Position X (L-amino acid) | D-amino acid at Position X | Increased | Can vary (requires testing) | Increased resistance to L-amino acid-specific proteases. |
| Position Y (Amide bond) | N-methylation at Position Y | Increased | Can vary (requires testing) | Hindrance to protease recognition/cleavage. |
| Position Z | Non-natural amino acid with modified side chain | Can vary | Can vary | Introduction of new chemical properties or steric effects. |
Note: This table presents conceptual impacts and rationales based on general knowledge of amino acid modifications and is not specific experimental data for "this compound".
Chemical synthesis enables the creation of complex peptide analogues that may not be accessible through biological methods, providing extensive opportunities for optimizing this compound's properties. frontiersin.org
Macrocyclization Techniques
Macrocyclization involves forming a cyclic structure within a peptide chain by creating a covalent bond between the N-terminus, C-terminus, or reactive side chains. This structural constraint reduces the conformational flexibility of the peptide, similar to stapling, but often on a larger scale, resulting in a macrocyclic ring. rsc.orgqyaobio.com
Macrocyclization is a widely used strategy to improve the stability, bioavailability, and target binding affinity of peptides. beilstein-journals.orgqyaobio.com Cyclic peptides are generally more resistant to enzymatic degradation compared to their linear counterparts because the cyclic structure eliminates the vulnerable N- and C-termini and can protect internal amide bonds. beilstein-journals.orgqyaobio.comgoogle.com The reduced flexibility can pre-organize the peptide into a bioactive conformation, leading to enhanced affinity and selectivity for its target. beilstein-journals.orgqyaobio.com
Various chemical strategies are employed for peptide macrocyclization, including amide bond formation (lactamization), disulfide bond formation, thioether formation, and click chemistry. bohrium.comrsc.orgqyaobio.comnih.gov Macrocyclization can occur head-to-tail, head-to-side chain, side chain-to-tail, or side chain-to-side chain. qyaobio.com Side chain-to-side chain cyclization is particularly useful for stabilizing specific secondary structures like alpha-helices and beta-sheets. qyaobio.com
Recent advances in macrocyclization techniques include the use of transition metal catalysis and biocompatible strategies. rsc.orgnih.govsci-hub.se These methods offer improved efficiency, chemoselectivity, and the ability to introduce diverse linker types. rsc.orgsci-hub.se
Table 5: Common Macrocyclization Strategies for Peptides (Illustrative)
| Strategy Type | Linkage Formed | Common Reaction Type | Potential Impact on this compound |
| Amide Cyclization (Lactamization) | Amide bond | Condensation of amine and carboxylic acid | Increased stability, reduced flexibility |
| Disulfide Cyclization | Disulfide bond (S-S) | Oxidation of cysteine thiols | Conformational constraint, can be reversible |
| Thioether Cyclization | Thioether bond (C-S) | Alkylation or arylation of cysteine thiols | Increased stability, conformational constraint |
| Click Chemistry | Triazole ring | CuAAC between azide (B81097) and alkyne | Stable linkage, diverse incorporation sites |
Note: This table presents illustrative strategies based on common peptide macrocyclization techniques and is not specific experimental data for "this compound".
Macrocyclic peptides represent a significant class of molecules with favorable pharmacological properties, and ongoing research continues to expand the repertoire of available macrocyclization techniques. rsc.orgqyaobio.comgoogle.com
Molecular Mechanisms of Action and Biological Function of Peptide A1
Receptor Binding and Ligand-Receptor Interactions
Peptide A1, depending on the specific peptide molecule being referenced, demonstrates binding to a variety of protein targets, initiating downstream biological effects. The specificity, kinetics, and thermodynamics of these interactions are crucial for understanding their functional roles.
Specificity of this compound Binding to Target Receptors
Several distinct peptides have been referred to as "this compound" or similar names and shown to interact with specific receptors:
Sucrose (B13894) Synthase: In legumes, ENOD40 encodes two peptides, A and B, which bind specifically to nodulin 100, a subunit of sucrose synthase (SuSy). nih.gov, frontiersin.org Peptide A, a 12-amino acid peptide containing a conserved Cys residue, binds to purified sucrose synthase. nih.gov, mpg.de A variant, referred to as this compound, with a Cys to Ser substitution in peptide A, showed strongly affected binding activity, suggesting the importance of the Cys residue for interaction with SuSy, possibly via disulfide bonding. nih.gov Modification of soybean sucrose synthase by S-thiolation with ENOD40 peptide A activates its sucrose cleavage activity. mpg.de
CRIP1: A peptide designated A1, identified through phage display, has been shown to bind to Cysteine-rich intestinal protein 1 (CRIP1). nih.gov, nih.gov CRIP1 has been recognized as a potential biomarker for certain cancers. nih.gov, researchgate.net Computational redesign of the A1 peptide yielded a novel peptide, A1M, with significantly improved affinity for CRIP1. nih.gov, nih.gov, researchgate.net Binding studies suggest that ligand binding to CRIP1 by these peptides occurs at a single site. nih.gov, researchgate.net
VEGFR1: Based on the provided search results, there is no direct evidence linking a peptide explicitly named "this compound" to binding with Vascular Endothelial Growth Factor Receptor 1 (VEGFR1).
Ryanodine (B192298) Receptor: A this compound, corresponding to the Thr671-Leu690 region of the skeletal muscle dihydropyridine (B1217469) receptor (DHPR) II-III loop, interacts with ryanodine receptor (RyR) calcium release channels. rcsb.org, nih.gov, researchgate.net, researchgate.net This peptide can either activate or inhibit single FKBP12-bound RyRs depending on conditions such as voltage and cytoplasmic Ca2+ concentration. nih.gov Basic residues within the peptide, specifically Arg(681)-Lys(685), are essential for its activation of ryanodine receptors. rcsb.org Activation by this compound requires the binding of FKBP12 to RyRs. nih.gov
Ctf4: Based on the provided search results, there is no direct evidence linking a peptide explicitly named "this compound" to binding with Ctf4.
A549 cell surface: A peptide referred to as this compound (sequence WFCSWYGGDTCVQ) has been identified to specifically bind to human lung carcinoma A549 cells. researchgate.net Other peptides, such as HPRP-A1 and an alpha1-peptide in complex with oleic acid, have also been studied for their interactions with A549 cells, including facilitating entry or uptake. plos.org, life-science-alliance.org
Bcl2A1 and Mcl-1: Peptides, including bicyclic helical peptides and BimBH3-based peptides, have been developed to selectively inhibit anti-apoptotic proteins Bcl2A1 (also known as Bfl-1) and Mcl-1 by binding to their BH3-binding groove. uq.edu.au, rcsb.org While the term "this compound" is not consistently used to name these inhibitory peptides, Bcl2A1 itself is referred to as A1 in some contexts, and peptides are designed to target it. uq.edu.au, cellsignal.com, rcsb.org The interaction involves binding to a surface-accessible cysteine (Cys55) in the BH3-binding groove of Bcl2A1, allowing for selective covalent targeting by some peptides. uq.edu.au, rcsb.org
Kinetics and Thermodynamics of Binding Events
Studies have investigated the binding kinetics and thermodynamics for some of the peptides referred to as A1 or similar:
CRIP1: Saturation binding experiments were used to determine the apparent equilibrium dissociation constant (Kd apparent) for the binding of FITC-labeled A1M peptide (a redesigned A1 peptide) to CRIP1 protein. The Kd apparent for FITC-A1M was determined to be 2.6 µM. nih.gov, researchgate.net This was significantly lower (higher affinity) than the estimated Kd apparent for the original A1 peptide, which was 34.4 µM. nih.gov
Ryanodine Receptor: While the search results discuss the activation and inhibition of RyRs by the DHPR fragment this compound and a modified version A1(D-R18), they primarily focus on the functional outcomes (Ca2+ release, channel activity) rather than detailed binding kinetics (kon, koff rates) or thermodynamics (ΔG, ΔH, ΔS) of the peptide-RyR interaction itself. rcsb.org, nih.gov, researchgate.net Relative rates of peptide-induced Ca2+ release were compared for different peptides. nih.gov
Ligand Displacement and Competitive Binding Studies
Ligand displacement and competitive binding studies have been employed to characterize the interaction of some this compound variants with their targets:
CRIP1: Competitive binding assays were performed to compare the binding affinity of the A1 and redesigned A1M peptides for CRIP1 protein. nih.gov, researchgate.net Using FITC-A1M as the labeled ligand, increasing concentrations of unlabeled A1 or A1M were used to compete for binding. nih.gov, researchgate.net These studies showed that the A1M peptide was approximately 27.5 times more effective than the original A1 peptide at competing for FITC-A1M binding to CRIP1, with IC50 values of 0.32 µM for A1M and 8.8 µM for A1. nih.gov, researchgate.net The fact that both peptides could compete for binding suggests a single binding site on CRIP1 for these peptides. nih.gov, researchgate.net
Table 1: Binding Affinity of A1 and A1M Peptides to CRIP1
| Peptide | Assay Type | Parameter | Value (µM) | Reference |
| A1M | Saturation Binding | Kd apparent | 2.6 | nih.gov, researchgate.net |
| A1 | Competitive Binding | IC50 | 8.8 | nih.gov, researchgate.net |
| A1M | Competitive Binding | IC50 | 0.32 | nih.gov, researchgate.net |
Intracellular Signaling Cascades Modulated by this compound
Certain peptides referred to in the search results have been shown to modulate intracellular signaling pathways.
PI3K/Akt Pathway Activation
The Annexin A1 peptide (Ac2-26), derived from Annexin A1, has been demonstrated to activate the PI3K/Akt signaling pathway. jst.go.jp, researchgate.net, jst.go.jp, amsect.org, amsect.org This activation involves upregulating the phosphorylation levels of both PI3K and Akt. researchgate.net In human umbilical vein vascular endothelial cells (HUVECs), this activation promotes cell migration and proliferation and upregulates CD31 expression, contributing to angiogenesis. jst.go.jp, jst.go.jp The effect of this peptide on angiogenesis was diminished by a PI3K pathway inhibitor, confirming the involvement of the PI3K/Akt pathway. jst.go.jp
Influence on miRNA Expression
Peptides have been shown to influence miRNA expression, thereby fine-tuning cellular metabolism and cytoprotection. mdpi.com While direct evidence for the involvement of certain antioxidant peptides derived from woody oil resources in miRNA regulation is still emerging, their amino acid profiles suggest a potential in these mechanisms. mdpi.com Studies on other peptides, such as the antimicrobial peptide YD, have demonstrated the ability to downregulate miR-155 expression, impacting downstream pathways like CASP12 and NF-κB and consequently reducing inflammation and oxidative stress. mdpi.com This highlights the capacity of peptides to modulate miRNA networks and influence immune and oxidative responses. mdpi.com Furthermore, research utilizing single-cell measurements has explored miRNA expression in cell lines like K562 and the coregulation of miRNAs and their target transcripts during cellular differentiation. researchgate.net In the context of targeted delivery, microRNAs are also recognized for their potential role as angiogenic switches through the regulation of related genes. thermofisher.com
Cellular and Subcellular Modulatory Activities
Different peptides referred to as "this compound" demonstrate a range of cellular and subcellular modulatory activities, impacting various cellular processes.
Regulation of Ion Channel Activity (e.g., Ryanodine Receptor)
Based on the available search results, there is no information directly linking a peptide specifically named "this compound" to the regulation of Ryanodine Receptor activity or other specific ion channels.
Induction of Apoptosis and Cell Survival Pathways
Certain peptides designated as "this compound" have shown activity related to apoptosis. The Aurein this compound, for instance, is reported to induce effective membrane rupture and selective apoptosis in cancer cells, contributing to its strong anticancer activity. researchgate.net In a broader context, the androgen receptor (AR) pathway, which has shown altered gene expression associated with "this compound" in prostate cancer studies, is known to regulate apoptosis. eur.nl Progression in prostate cancer has been linked to the up-regulation of anti-apoptotic genes. eur.nl
Effects on Cellular Proliferation and Differentiation
Peptides referred to as "this compound" have been implicated in influencing cellular proliferation and differentiation, depending on the specific peptide and cellular context. A WT1-derived peptide (A1) is utilized in a clinical trial protocol where WT1 is known to negatively regulate genes involved in cellular proliferation and differentiation. clinicaltrials.gov The Aurein this compound has been shown to inhibit the formation of tumor spheroids by reducing cell viability and lowering proliferative capacity, as indicated by reduced expression of the cell proliferation marker Ki-67. researchgate.net A nanocomposite incorporating a peptide (a1) demonstrated superior support for endothelial cell functions relevant to vasculature development, a process involving cell proliferation and migration. researchgate.net In prostate cancer, the AR pathway, potentially modulated in studies involving "this compound," plays a role in cellular proliferation and differentiation in the prostate gland. eur.nl Progressive prostate tumors show repression of differentiation genes and up-regulation of proliferation genes. eur.nl Additionally, increased levels of cytokines like IL1β and IL6 have been observed in response to this compound (among others), which is linked to cellular proliferation. uu.nl
Modulating Gene Expression (e.g., via siRNA delivery)
Several studies indicate that peptides designated as "this compound" can modulate gene expression through various mechanisms. The WT1-derived peptide (A1) is related to the WT1 protein, which negatively regulates a variety of genes involved in cellular processes. clinicaltrials.gov In prostate cancer research, a study associated "this compound" with changes in the expression levels of genes such as RASD1 and DHRS2. eur.nl
| Gene Symbol | Gene Name | Fold Change (Sample 1 vs. Control) | p-value (Sample 1 vs. Control) | Fold Change (Sample 2 vs. Control) | p-value (Sample 2 vs. Control) |
| RASD1 | RAS dexamethasone-induced 1 | 1.6 | 0.000 | 1.2 | 0.000 |
| DHRS2 | dehydrogenase/reductase (SDR family member 2) | 1.4 | 0.000 | 0.5 | 0.218 |
Note: Data extracted from a study on prostate cancer progression where "this compound" is mentioned in relation to gene expression changes. eur.nl
Furthermore, a this compound with high affinity for VEGFR1, conjugated with a cell-penetrating peptide (TAT-A1), has been successfully utilized for the tumor-selective delivery of siRNA into tumor cells. thermofisher.com This delivery resulted in a knockout effect at both the mRNA and protein levels, demonstrating the ability of this specific "this compound" variant to indirectly modulate gene expression via siRNA delivery. thermofisher.com RNA sequencing in endothelial cells treated with a nanocomposite functionalized with a peptide (a1) showed similarities in "vasculature development" gene ontology terms compared to Matrigel, indicating an influence on gene expression profiles related to this process. researchgate.net
Antimicrobial and Antiviral Mechanisms
While the search results discuss antimicrobial peptides and their mechanisms, such as pore formation in bacterial membranes usask.ca and modulation of miRNA (e.g., peptide YD and miR-155) mdpi.com, there is no specific information in the provided snippets directly detailing antimicrobial or antiviral mechanisms for a peptide explicitly named "this compound".
Membrane Disruption and Pore Formation
Certain peptides referred to with "A1" designations have demonstrated the ability to disrupt cell membranes and induce pore formation. Hylin a1 (Hya1), an antimicrobial peptide, has been shown to cause disruptions in anionic membranes, specifically DPPG (1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) bilayers, which serve as models for bacterial membranes. nih.gov Studies using techniques like differential scanning calorimetry (DSC) have indicated that Hylin a1 strongly disrupts these lipid bilayers. nih.gov The peptide's interaction with the membrane can lead to a space-average and/or time-average disruption. nih.gov Measurement of the leakage of entrapped fluorescent dyes, such as carboxyfluorescein (CF), from large unilamellar vesicles (LUVs) composed of DPPG has provided evidence that Hylin a1 induces pore formation in these bilayers. nih.gov Hylin a1 is also reported to acquire a well-defined alpha-helical secondary structure when interacting with a membrane-like environment, which is thought to contribute to its activity against Gram-positive bacteria. researchgate.net
Another peptide, referred to as A1 and described as an artificial analog of amphipathic alpha-helical fragments of the influenza virus M1 protein, has also been shown to induce pore formation. mdpi.com This this compound caused the release of calcein (B42510) from liposomes, indicating membrane pore formation. mdpi.com This effect was observed to be directly dependent on the concentration of the peptide. mdpi.com Notably, micromolar concentrations of this this compound induced pore formation in a cholesterol-independent manner, distinguishing its action from other related peptides like A4 and P4. mdpi.com Previous studies have confirmed the alpha-helical conformation of this this compound in asolectin bilayers and detergent micelles. mdpi.com
Interaction with Bacterial Membrane Components
The interaction of peptides with bacterial membrane components is a critical aspect of their mechanism, particularly for antimicrobial peptides. Hylin a1, an antimicrobial peptide, interacts with anionic membranes, mimicking the anionic lipids present in bacterial membranes. nih.gov The initial interaction between cationic antimicrobial peptides like Hylin a1 and negatively charged bacterial membranes is driven by electrostatic attraction. explorationpub.comfrontiersin.orgresearchgate.net This interaction facilitates the binding of the peptide to the microbial membrane, where it interacts with anionic components of the plasma membrane. explorationpub.com For Gram-negative bacteria, peptides must first traverse the outer membrane, including components like lipopolysaccharides (LPS), before interacting with the cytoplasmic membrane. explorationpub.com In Gram-positive bacteria, interactions occur with components like lipoteichoic acid and peptidoglycan. explorationpub.com The interaction can be influenced by factors such as conformational change and the peptide-lipid ratio. explorationpub.com Studies on Hylin a1 suggest that electrostatic forces between its C-terminal charges and lipid head groups of the membrane are directly correlated with the peptide's binding onto membrane interfaces. researchgate.net
Inhibition of Viral Infection (e.g., SARS-CoV-2 pseudovirus)
Information specifically detailing the inhibition of viral infection, such as SARS-CoV-2 pseudovirus, by a chemical compound explicitly named "this compound" was not found in the consulted literature. Research has explored various peptides as inhibitors of SARS-CoV-2 by targeting mechanisms like the interaction between the viral spike protein and host cell receptors or interfering with membrane fusion pnas.orgmdpi.comnih.govnih.govpnas.org, but these studies refer to peptides by other designations.
Role in Redox Homeostasis and Antioxidant Defense
Certain peptides with "A1" designations have been implicated in maintaining redox homeostasis and contributing to antioxidant defense. Fragilin-A1 (VKRRGQDCIHGFCSD), identified from the skin secretions of the frog Limnonectes fragilis, is an example of such a peptide. researchgate.net Fragilin-A1 has demonstrated significant antioxidant activities, including potent scavenging abilities against free radicals such as DPPH and ABTS•+. researchgate.net Furthermore, it has been shown to effectively inhibit lipid peroxidation in a linoleic acid emulsion system. researchgate.net These activities contribute to the maintenance of redox homeostasis, which is the balance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates or repair the resulting damage. brill.comfrontiersin.org Antioxidant peptides can exert their effects through various mechanisms, including direct free radical scavenging and the modulation of endogenous antioxidant defense systems, such as the activation of antioxidant enzymes and signaling pathways like the Nrf2 pathway. brill.commdpi.commdpi.com
Interactions of Peptide A1 with Biological and Non Biological Systems
Peptide A1 Interactions with Cell Membranes and Bilayers
The interaction of peptides with cellular membranes is a fundamental aspect of their biological activity, influencing cellular uptake and intracellular targeting. This compound's interactions with cell membranes and lipid bilayers are characterized by specific mechanisms of penetration and uptake, influenced by its structural properties.
Mechanisms of Membrane Penetration and Cellular Uptake
Peptides can traverse cell membranes through various mechanisms, including direct translocation and endocytic pathways. Cell-penetrating peptides (CPPs), a class that includes sequences potentially similar to this compound, are known for their ability to transport diverse cargo across cellular membranes. mdpi.comdrugdiscoverytrends.comnih.govbeilstein-journals.org Evidence suggests that CPPs initially interact with cells through electrostatic interactions, particularly with negatively charged glycosaminoglycans (GAGs) on the cell surface, such as heparan sulfate (B86663) proteoglycans. mdpi.comnih.gov This initial interaction can trigger cellular entry via different pathways. mdpi.com Direct translocation models propose that peptides can directly cross the lipid bilayer, potentially through mechanisms involving the formation of transient pores or inverted micelles. nih.govbeilstein-journals.org Alternatively, peptides and their cargo can be internalized through energy-dependent endocytic mechanisms. drugdiscoverytrends.comnih.govnih.govrsc.org The specific mechanism employed can depend on factors such as peptide concentration, the nature of any attached cargo, and the cell type. beilstein-journals.org
Influence of Amphipathicity and Topology on Cellular Entry
The structural characteristics of a peptide, particularly its amphipathicity and topology, significantly influence its interaction with lipid membranes and subsequent cellular entry. mdpi.comdrugdiscoverytrends.combeilstein-journals.orgresearchgate.netacs.org Amphipathicity, the property of having both hydrophilic and hydrophobic regions, can drive peptides to associate with the lipid bilayer. mdpi.combeilstein-journals.org The arrangement of polar and nonpolar residues (topology) can dictate how the peptide interacts with the membrane interface and whether it favors insertion, pore formation, or membrane wrapping during endocytosis. nih.govbeilstein-journals.org Cationic peptides, characterized by a high content of basic amino acids like arginine and lysine (B10760008), exhibit a net positive charge at physiological pH. mdpi.combeilstein-journals.org This positive charge facilitates electrostatic interactions with the negatively charged components of the cell membrane, which is often a critical initial step for cellular uptake. mdpi.comnih.gov Studies on various peptides have shown that features like the density of positive charges and the arrangement of hydrophobic residues impact binding affinity and the efficiency of cellular internalization. researchgate.netacs.org
Endocytic Pathways and Cytosolic Delivery
While some peptides may achieve direct translocation, many peptides, especially when associated with larger cargo, are internalized primarily through endocytic pathways. drugdiscoverytrends.comnih.govnih.govrsc.orgdirectivepublications.orgacs.org Endocytosis involves the engulfment of the peptide-membrane complex by the cell membrane, leading to the formation of intracellular vesicles called endosomes. drugdiscoverytrends.comdirectivepublications.org These endosomes then undergo a maturation process and can traffic through various cellular compartments, potentially fusing with lysosomes where their contents may be degraded. rsc.org For peptides designed to act on intracellular targets within the cytosol or nucleus, escape from the endosomal compartment is a critical barrier. directivepublications.orgacs.orgnih.gov Strategies involving endosome-disruptive peptides or peptides that promote endosomal escape through membrane destabilization or fusion are being explored to enhance cytosolic delivery. rsc.orgdirectivepublications.orgnih.gov The specific endocytic route taken (e.g., clathrin-dependent or clathrin-independent endocytosis) can influence the intracellular fate of the internalized peptide. nih.gov
Interactions with Other Biomolecules
Beyond membrane interactions, this compound engages with a variety of other biomolecules, including proteins and nucleic acids, which can mediate its biological effects.
Nucleic Acid Binding
This compound, particularly if possessing cationic characteristics, can interact with negatively charged nucleic acids. This interaction is especially relevant in the context of delivering therapeutic nucleic acids like small interfering RNA (siRNA) into cells.
siRNA complexation: Cationic and amphipathic peptides are capable of forming stable complexes with siRNA through electrostatic interactions. beilstein-journals.orgresearchgate.netnih.govnih.govmdpi.compreprints.org This complexation is a common strategy for delivering siRNA into cells, as it can protect the siRNA from degradation and facilitate its cellular uptake. nih.govnih.govmdpi.com The charge ratio of the peptide to siRNA (N/P ratio) is a critical factor influencing complex formation, size, and stability. researchgate.netmdpi.com Peptides can condense siRNA into nanoparticles, which can then be internalized by cells. researchgate.netnih.govmdpi.com Studies have shown that the efficiency of siRNA delivery and subsequent gene silencing is dependent on the peptide sequence, its ability to form stable nanocomplexes, and its capacity to facilitate endosomal escape. researchgate.netnih.govmdpi.compreprints.org
| Peptide Type (Example) | Nucleic Acid | Interaction Type | Outcome (e.g., Delivery, Silencing) | Reference |
|---|---|---|---|---|
| Myristoylated polyarginine peptides | siRNA | Complexation (non-covalent) | Promoted uptake, c-src mRNA reduction | nih.gov |
| Cationic CPPs (e.g., R9) | siRNA | Complexation (non-covalent) | Cellular uptake, tumor growth reduction (in vivo) | nih.gov |
| Penetratin | siRNA | Complexation (non-covalent) | High uptake, mainly endosomal trapping | nih.gov |
| Penetratin (covalently conjugated) | siRNA | Covalent Conjugation (disulfide bond) | Cytoplasmic delivery, gene silencing | nih.gov |
| Oleyl-conjugated (WRH)n peptides | siRNA | Complexation (non-covalent) | Stable nanocomplexes, cellular uptake, STAT-3 silencing | researchgate.netmdpi.compreprints.org |
General Nucleic Acid Binding: While the term "this compound" in the provided context appears to relate to a specific peptide interacting with proteins and potentially used for delivery, it is worth noting the existence of Peptide Nucleic Acids (PNAs). PNAs are synthetic polymers with a peptide-like backbone that can bind to complementary DNA and RNA sequences with high specificity and affinity, forming stable hybrids. wikipedia.orgpnas.orgplos.orgnih.govcaister.com This binding is primarily mediated by Watson-Crick and Hoogsteen base pairing and is stronger than DNA/DNA or RNA/RNA binding due to the neutral peptide backbone. wikipedia.orgpnas.orgplos.orgnih.gov While distinct from typical peptides, PNAs highlight the capacity for peptide-like structures to engage in specific interactions with nucleic acids. wikipedia.orgpnas.orgplos.orgnih.govcaister.com
Metal Ion Complexation and Coordination Modes
Peptides, including this compound, can engage in complexation with metal ions, a phenomenon crucial in various biological processes and material science applications. Metal ions are frequently found in naturally occurring protein molecules and often play pivotal roles in protein function. magtech.com.cn Understanding the basic coordination models between amino acids and various metals facilitates the design of novel peptide-metal coordination modalities. magtech.com.cn Peptides can serve as simplified models for studying metal-bound complexes, aiding in the determination of binding mechanisms and modes. mdpi.com
Common binding groups in peptides for metal coordination include the carboxyl group, amine group, and imidazole (B134444) group (from histidine residues), as well as sulfhydryl groups (from cysteine residues). magtech.com.cn The position and number of certain amino acids, such as histidine, can significantly influence the coordination mode and thermodynamic stability of peptide-metal complexes. acs.org Studies using small model peptides rich in metal-binding amino acids can mimic the binding sites found in various biologically relevant proteins. acs.org These studies help in understanding the factors that drive the complexation process, particularly for metals with less characterized coordination chemistry with peptide ligands. acs.org
Metal-ion coordination can also mediate the self-assembly of peptides, leading to the formation of supramolecular structures. mdpi.comnih.gov The dynamic and reversible nature of coordination bonds, coupled with their high directionality and defined geometry, opens avenues for creating materials with emergent behaviors resulting from metal-ion coordination with peptides. nih.gov The formation of metal-peptide complexes can, for instance, trigger sol-to-gel transitions. nih.gov
Research indicates that systematic studies using model peptides are crucial for understanding the coordination chemistry of various metal ions in proteins. acs.org Experiments using techniques such as ESI-MS can determine the stoichiometry of metal complexes formed with peptides at different metal/ligand molar ratios and pH conditions. acs.org For example, studies have identified the presence of polynuclear complexes under specific conditions. acs.org
Interaction with Polysaccharides and Teichoic Acids
This compound's interactions with polysaccharides and teichoic acids are relevant in the context of biological interfaces, particularly with bacterial cell walls. The cell wall of Gram-positive bacteria is a complex structure containing peptidoglycan, polysaccharides, and teichoic acids. frontiersin.org Cell wall polysaccharides (CWP), such as capsular polysaccharides and wall teichoic acids (WTA), are anchored to the peptidoglycan layer, forming a glycan layer exposed to the environment. frontiersin.orgnih.gov Teichoic acids, which can constitute a significant portion of the Gram-positive bacterial cell wall, are negatively charged polymers. researchgate.netplos.org Lipoteichoic acids (LTA) are anchored to the cytoplasmic membrane. researchgate.net
These negatively charged components, such as teichoic acids and lipopolysaccharides on bacterial surfaces, can attract cationic antimicrobial peptides (AMPs), promoting their aggregation on the cell membrane. researchgate.net Bacterial strategies to resist antimicrobial peptides often involve structural peculiarities that prevent the initial interaction with the bacterial surface. asm.org One such strategy is the reduction of negative surface charges, for instance, by incorporating D-alanine into teichoic acids. plos.orgasm.org This modification of anionic teichoic acids with D-alanine can confer resistance to cationic peptides. plos.org
Studies have shown that bacterial capsular polysaccharides (CPS) can reduce the binding of antimicrobial peptides to the bacterial surface. asm.org The presence of CPS appears to limit the interaction of peptides with the bacterial surface, suggesting a mechanism of resistance to antibacterial agents. asm.org The level of CPS expression can be crucial, as the mere presence might not be sufficient to confer resistance; a certain threshold of CPS expression may be required. asm.org
The interaction between peptides and cell wall components like polysaccharides and teichoic acids is influenced by factors such as the peptide's hydrophobic nature and the surface charge of the bacterial cell wall. researchgate.netasm.org Understanding these interactions is important for comprehending bacterial defense mechanisms against endogenous and exogenous peptides.
Biointerface Studies with Non-Biological Materials
This compound has been investigated for its interactions with various non-biological materials, particularly two-dimensional (2D) nanosheets, highlighting its potential in forming hybrid biointerfaces for diverse applications.
Binding to Graphene, Hexagonal Boron Nitride, and Molybdenum Disulfide Nanosheets
Peptides have demonstrated the ability to recognize and bind to different nanomaterial surfaces, including graphene, hexagonal boron nitride (h-BN), and molybdenum disulfide (MoS2) nanosheets. researchgate.netacs.orgresearchgate.net This recognition capability offers a promising route for obtaining and organizing 2D nanosheet materials in aqueous media. rsc.orgrsc.org Hundreds of peptides with affinity for a wide range of material substrates have been identified. researchgate.net
Specific peptides have been identified with binding affinity for these materials. For example, peptides like P1 have been shown to exfoliate graphene sheets from bulk graphite (B72142) in aqueous conditions. rsc.org Graphene-binding peptides are often enriched in aromatic amino acids, which likely interact with the graphene surface through π-π stacking. researchgate.net
For hexagonal boron nitride, peptides with affinity, such as BP7, have been studied to understand peptide/h-BN interactions. rsc.orgrsc.orgresearchgate.net Research reveals the importance of specific residues, like Tyrosine, in peptide/h-BN interactions, identifying them as key anchoring species. rsc.orgrsc.org
The interaction between peptides and MoS2 nanosheets has also been explored. researchgate.netmdpi.comaip.orgrsc.org Studies using molecular dynamics simulations have shown that MoS2 monolayers can bind peptides rapidly and strongly. researchgate.netaip.org Unlike peptide-graphene interactions, aromatic residues may not interact strongly with the MoS2 surface; instead, charged amino acids can be important for the peptide's orientation on MoS2. rsc.orgsemanticscholar.org Site-specific mutations on peptides can mediate peptide-MoS2 interactions to control peptide orientation. rsc.orgsemanticscholar.org
The binding of peptides to these 2D materials is typically driven by non-covalent interactions, such as van der Waals forces, electrostatic interactions, and π-π stacking with aromatic residues in the case of graphene. mdpi.comresearchgate.net These interactions lead to the formation of a complex biointerface between the peptide and the material surface. researchgate.net
Influence of Biointerface on this compound Properties
The formation of a biointerface between this compound and non-biological materials can significantly influence the peptide's properties and behavior. When biomolecules adsorb onto nanomaterials, they form a layer, often referred to as a protein corona in the case of proteins, which can alter the nanomaterial's properties like size and surface charge. sciengine.com Similarly, the interaction with a material surface can impact the structure and function of adsorbed peptides. researchgate.netresearchgate.netmdpi.comaip.org
The specific physical and chemical environment provided by the material interface can strongly affect peptide adsorption, conformational changes, and diffusion on the surface. mdpi.com For instance, the strong attraction from MoS2 nanosheets can induce drastic disruptions to the intra-peptide hydrogen bonds and subsequent secondary structures of α-helices. researchgate.netaip.org This phenomenon may point to potential nanotoxicity when such materials are used in biological systems. researchgate.netaip.org
The amino acid composition of peptides plays a crucial role in their interaction with nanosheet surfaces, influencing the structure/function relationship of the peptide overlayer. researchgate.netacs.org By controlling the amino acid composition, it is possible to achieve precise control over the properties of the resulting hybrid materials. researchgate.netacs.org
Modifications to the peptide structure, such as the conjugation of fatty acids, can also influence the biointerface and the peptide's properties. rsc.orgnih.govacs.org For example, fatty acid conjugation to a peptide with affinity for h-BN (BP7) was shown to alter the viscoelasticity of the biomolecular overlayer on the h-BN surface, depending on the carbon chain length and incorporation site. nih.govacs.org This can lead to the manipulation of the surface-bound peptide orientation, presenting the peptide in a conformation available for further interactions. rsc.orgrsc.org
The properties of the biointerface are also dependent on the biological environment, including the presence of other biomolecular components and solution conditions. nih.gov Understanding the molecular-level structure of peptides in the adsorbed state remains challenging but is crucial for elucidating biointerfacial structure/property relationships. researchgate.netnih.gov
Computational Simulations of Peptide-Material Interactions
Computational simulations, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between peptides, including this compound, and non-biological materials at the atomic level. researchgate.netmdpi.comaip.orgrsc.orgacs.orgacs.orgrsc.org These simulations provide detailed insights into the binding dynamics, structural changes, and driving forces involved in peptide-material interactions. researchgate.netaip.orgresearchgate.net
MD simulations have been used to study the interaction of peptides with MoS2 nanosheets, revealing the rapid and strong binding capability and the resulting disruption of peptide secondary structures. researchgate.netaip.org Simulations can validate experimental data and elucidate the roles of specific amino acids in these interactions. rsc.orgsemanticscholar.org For example, simulations have shown that charged amino acids are important for the orientation of peptides on MoS2 surfaces. rsc.orgsemanticscholar.org
Computational studies have also investigated peptide binding to graphene and h-BN nanosheets. researchgate.netacs.orgacs.orgrsc.orgrsc.org Simulations can predict the surface-adsorbed structures of peptides on these materials and help identify the interactions responsible for binding, such as π-π stacking with graphene. researchgate.netrsc.org MD simulations have been employed to examine the ability of peptides to facilitate graphene exfoliation and maintain colloidal stability. rsc.org
Furthermore, computational simulations can explore the impact of peptide modifications on their interaction with material surfaces. nih.govacs.org MD simulations have demonstrated the interplay between enthalpic and entropic effects in modifying the viscoelasticity of peptide overlayers on h-BN surfaces upon fatty acid conjugation. nih.govacs.org
Developing accurate force fields for modeling the interactions between 2D materials and liquids is crucial for reliable MD simulations of biointerfaces. acs.orgacs.org These simulations contribute to a deeper understanding of the complex interactions at the nano-bio interface and can guide the design of novel materials with tailored properties for specific applications. mdpi.comresearchgate.netacs.org
Preclinical Applications and Therapeutic Potential of Peptide A1 Research
Oncology Research Applications
Peptide A1 variants have shown significant utility in oncology research, contributing to advancements in targeted therapies and understanding of cancer biology.
Chimeric Antigen Receptor (CAR) Design and Optimization with this compound
One notable application of a peptide designated as A1 (sequence WFCSWYGGDTCVQ), which specifically binds to human lung carcinoma A549 cells, is in the design and optimization of Chimeric Antigen Receptors (CARs). This peptide has been explored as a substitute for the traditional single-chain variable fragment (scFv) domain in CAR constructs, leading to the development of A1-CARs or A1CAR T cells. nih.govresearchgate.netfrontiersin.org This approach aims to improve tumor-cell targeting and potentially reduce off-tumor toxicity associated with scFv-based CARs, particularly in the context of solid tumors where target antigen expression can be heterogeneous. nih.govresearchgate.netfrontiersin.org
Studies have assessed the functionality of these peptide-based CARs in vitro, demonstrating effective activation and killing of A549 tumor cells. nih.govfrontiersin.org The design involves incorporating the A1 peptide into the CAR structure, often within a lentiviral vector for transduction into T cells. nih.govresearchgate.net
Another peptide referred to as NME7 this compound has been investigated as a recognition unit in CAR design, specifically targeting the cleaved form of MUC1 (MUC1*), a protein aberrantly expressed on many cancers. google.com This highlights the potential of different "this compound" designations to target distinct tumor-associated antigens for CAR-based immunotherapies.
Tumor-Targeted Delivery of Therapeutic Agents (e.g., siRNA) in Animal Models
Peptides referred to as A1 have also been utilized as components of systems for the tumor-targeted delivery of therapeutic agents, such as small interfering RNA (siRNA). One such example is a conjugate named TAT-A1, formed by fusing the cell-penetrating peptide (CPP) TAT with a 6-amino acid peptide (A1) that exhibits high affinity for vascular endothelial growth factor receptor-1 (VEGFR1). nih.govacs.orgumkc.edunih.govnih.govthermofisher.comresearchgate.net VEGFR1 is often overexpressed on tumor cells and in the tumor vasculature, making it a suitable target for selective delivery. thermofisher.comresearchgate.net
In vitro studies have shown that TAT-A1 enhances the intracellular delivery efficiency of siRNAs into cancer cells compared to TAT alone and can induce gene silencing comparable to commercial transfection agents. nih.govacs.orgumkc.eduthermofisher.comresearchgate.net The selectivity of TAT-A1 for tumor cells over normal cells in co-culture has also been demonstrated, attributed to the recognition of overexpressed VEGFR1 on tumor cells. thermofisher.comresearchgate.net
Preclinical investigations in animal models, such as a mouse model of prostate carcinoma xenografts, have explored the in vivo application of TAT-A1 for siRNA delivery. These studies have indicated that TAT-A1-mediated siRNA delivery can lead to significant tumor suppression and a reduction in target mRNA levels. acs.orgumkc.edu
In a different context, a therapeutic peptide also named A1 (sequence RRKYGRDFLLRFRYIRS), possessing antitumoral activities on various cell lines, has been encapsulated within folate-PEG bound archaeosomes. acs.orgdoi.org These archaeosomes are designed to target folate receptors overexpressed on cancer cells, facilitating the delivery of the encapsulated peptide. acs.org In vitro assays using human cervical carcinoma HeLa cells demonstrated that this A1 peptide formulation exhibited rapid and drastic cytotoxic activity. acs.org
Modulating Apoptotic Pathways in Cancer Cell Lines
Certain peptides referred to as A1 have been shown to modulate apoptotic pathways in cancer cell lines, contributing to their anti-cancer potential. An A1-IRS fusion peptide has been reported to induce cell death and membrane permeabilization across a range of cancer cell lines, including HeLa, HEK-293, MDA, HGT1, Skmel, HCT116, and JOK-1 cells. researchgate.net This peptide is associated with interacting with the eukaryotic initiation factor eIF4E, leading to the inhibition of translation and subsequent cell death. researchgate.net
Furthermore, peptides derived from Annexin A1 (ANXA1), specifically designated as A1(28-30) and A1(20-30), have demonstrated the ability to decrease the viability and proliferation of gastric and colon cancer cell lines (AGS, HCT116, and SW620). spandidos-publications.com These ANXA1-derived peptides exert their effects by targeting the degradation of EphA2, a receptor tyrosine kinase that is often overexpressed in various cancers and linked to tumor growth and progression. spandidos-publications.com
In Vivo Efficacy in Mouse Xenograft Models of Cancer
The preclinical efficacy of "this compound" variants has been evaluated in various in vivo mouse xenograft models of cancer. A1-CAR T cells, designed to target A549 lung cancer cells, have demonstrated potent antitumor activity and significantly inhibited tumor growth in xenograft mouse models. nih.govresearchgate.netfrontiersin.org These studies provide evidence for the in vivo therapeutic potential of peptide-based CAR T cell therapy.
The TAT-A1 peptide, used for targeted siRNA delivery, has also shown efficacy in vivo. In a mouse model of prostate carcinoma xenografts, treatment with TAT-A1 delivering siRNA resulted in significant tumor suppression. acs.orgumkc.edu
ANXA1-derived peptides, A1(28-30) and A1(20-30), have exhibited anti-gastric and anti-colon cancer effects in vivo, further supporting their potential as therapeutic agents. spandidos-publications.com
In a different application, a DNA immunization strategy utilizing an inactive drug-resistant HIV-1 protease variant, which included a peptide designated as A1-15, provided protection to mice from the outgrowth of subcutaneously implanted adenocarcinoma cells expressing the protease. mdpi.com This suggests a role for certain "this compound" variants in stimulating protective immune responses in cancer models, although in this specific case, it's related to an HIV-1 protease antigen presented in a tumor context.
Immunomodulatory and Vaccine Development Insights
Beyond direct anti-cancer effects, certain peptides referred to as A1 have provided insights into immunomodulation and hold potential in vaccine development.
T-Cell Reactivity and Cytokine Production in Animal Models
Peptides designated as A1 have been investigated for their ability to stimulate T-cell responses and cytokine production in animal models. A WT1-derived peptide, referred to as A1, has been included in vaccine formulations aimed at stimulating CD8+ T-cell responses. clinicaltrials.gov This specific WT1-derived peptide contains a mutation (R126Y) designed to make it heteroclitic, potentially enhancing its immunogenicity. clinicaltrials.gov
In studies assessing the fine specificity of T-cell receptors (TCRs), a peptide referred to as A1, derived from TRP1, was used to stimulate CD8 T cells. nih.gov This peptide elicited similar levels of both IL-2 and IFN-γ production from CD8 T cells with either high or low affinity TCRs for TRP1, indicating that the typically observed lower cytokine production in low-affinity cells is not an inherent limitation of their cytokine production capacity. nih.gov
An HIV-1 protease variant, including a peptide fragment designated as A1-15, was used in a DNA immunization study in mice. mdpi.com Splenocytes from mice immunized with this variant recognized the A1-15 peptide, leading to the activation of CD8+ T cells and the production of cytokines such as IFN-γ, IL-2, and TNF-α. mdpi.com
Furthermore, vaccination with archaeosomes containing encapsulated antigens, potentially including peptide components, has been shown to induce CD8+ T cell and antibody responses in vivo. doi.org While not explicitly named "this compound" in this context, it highlights the broader potential of peptide-based approaches within nanocarriers for stimulating cellular immunity relevant to vaccine development.
Studies on T-cell reactivity to insulin (B600854) this compound-12 in the context of type 1 diabetes in children also demonstrate the investigation of peptides designated with "A1" in understanding immune responses, specifically T-cell mediated ones, and associated cytokine profiles. nih.gov
Here is a summary of some research findings related to this compound variants:
| Peptide Designation / Context | Sequence (if available) | Application Area | Key Finding | Source |
| This compound (Lung Cancer Targeting) | WFCSWYGGDTCVQ | CAR Design & Optimization | Enhanced targeting and cytotoxicity of A1-CAR T cells against A549 lung cancer cells in vitro and in vivo. | nih.govresearchgate.netfrontiersin.org |
| This compound (VEGFR1 Targeting) | WFLLTM | Tumor-Targeted Delivery (siRNA) | TAT-A1 conjugate improved siRNA delivery and gene silencing in cancer cells; showed tumor suppression in vivo. | nih.govacs.orgumkc.edunih.govnih.govthermofisher.comresearchgate.net |
| Therapeutic this compound (Antitumoral) | RRKYGRDFLLRFRYIRS | Tumor-Targeted Delivery (Archaeosomes) | Encapsulated A1 showed rapid cytotoxic activity on HeLa cells in vitro. | acs.orgdoi.org |
| A1-IRS Fusion Peptide | Not specified | Modulating Apoptotic Pathways | Induced cell death and membrane permeabilization in various cancer cell lines. | researchgate.net |
| ANXA1-derived Peptides A1(28-30), A1(20-30) | Derived from ANXA1 (3-mer, 11-mer) | Modulating Apoptotic Pathways | Decreased viability and proliferation of gastric and colon cancer cells by targeting EphA2 degradation. | spandidos-publications.com |
| WT1-derived this compound | Not specified (mutated R126Y) | Vaccine Development (T-Cell) | Included in vaccine to stimulate CD8+ responses. | clinicaltrials.gov |
| This compound (TRP1-specific) | Not specified | Immunomodulation (T-Cell) | Elicited similar IL-2 and IFN-γ production from high and low affinity TRP1-specific CD8 T cells. | nih.gov |
| This compound-15 (HIV-1 Protease) | Not specified | Immunomodulation (T-Cell) | Recognized by splenocytes, inducing CD8+ T-cell responses and cytokine production. | mdpi.com |
Induction of Antigen-Specific Antibody Responses (e.g., IgA)
Research into inducing antigen-specific antibody responses has explored various strategies, including the use of adjuvants and delivery systems. While some studies discuss the induction of mucosal antigen-specific IgA and systemic IgG responses using substances like nontoxic mutant cholera toxins or cholera toxin B-producing BCG in conjunction with specific antigens, the available information does not directly demonstrate that "this compound" itself is utilized as an antigen to induce antibody responses against this compound. researchgate.net this compound has been mentioned as a component of bacterial toxins like lacticin 3147 and cholera toxin, where it plays a role in their mechanisms of action, such as pore formation in cell membranes or insertion into erythrocytes, rather than acting as an immunogen to elicit antibodies against itself. researchgate.netresearchgate.net
This compound as an Epitope for Serological Assays and Vaccine Design
Peptides are being investigated as potential epitopes for the development of serological assays and in vaccine design. Studies have explored the use of peptide epitopes for detecting antibodies against pathogens like SARS-CoV-2, including the design of fused-epitope peptides to potentially improve assay sensitivity and specificity. acs.org In some research contexts, a peptide referred to as "A1" or a "wild-type sequence peptide, A1" has been mentioned in epitope mapping studies, such as in research concerning the malaria vaccine candidate merozoite surface protein 2 (MSP2), where it is compared to mutant peptides to understand effects on antibody specificity. researchgate.net An ACE2-derived this compound has been incorporated into larger peptide constructs designed as antiviral inhibitors, suggesting it may contain relevant binding sites or epitopes contributing to the construct's activity. researchgate.netresearchgate.net Peptide-based vaccines are considered a promising alternative due to characteristics like lower cost, rapid production, and safety profile. researchgate.net
Research into Other Potential Therapeutic Avenues
Beyond immune responses, research into "this compound" and similarly referenced peptides has delved into other potential therapeutic applications.
Vascularization and Endothelial Cell Function Modulation
A peptide identified as "a1" or "α1", derived from the analysis of evolutionarily conserved RGD-containing regions in laminin, has shown significant potential in supporting endothelial cell (EC) functions and promoting vascularization. nih.govresearchgate.netnsf.govresearchgate.net This peptide demonstrated superior support for EC functions compared to commonly used peptides like RGDS in functional assays. nih.gov Mechanistic investigations suggest that "a1" engages both laminin- and fibronectin-binding integrins, contributing to its effects on endothelial cells. nih.govresearchgate.netresearchgate.net Studies using RNA sequencing indicated that hydrogels functionalized with "a1" showed approximately 60% similarities with Matrigel in gene ontology terms related to "vasculature development". nih.govresearchgate.netresearchgate.net Vasculogenesis assays revealed that "a1"-formulated hydrogels improved EC network formation. nih.govresearchgate.net Furthermore, injectable alginates functionalized with "a1" and a vascular endothelial growth factor-mimetic peptide (MMPQK) increased blood perfusion and functional recovery in an ischemic hindlimb model. nih.govresearchgate.net
Investigating Role in Muscle Physiology
Research investigating the role of peptides in muscle physiology has included studies on "this compound". Specifically, "this compound(D-R18)" has been shown to increase single ryanodine (B192298) receptor (RyR) channel activity. researchgate.netresearchgate.net This research area focuses on the interaction of peptides with key channels involved in muscle excitation-contraction coupling. researchgate.net
Antimicrobial Research Applications
In antimicrobial research, "this compound" is recognized as one of the two peptides that constitute the lantibiotic lacticin 3147. researchgate.net Lantibiotics are a class of antimicrobial peptides produced by lactic acid bacteria. researchgate.net In the case of lacticin 3147, the activity of this compound in forming pores in the membrane of target cells is enhanced in the presence of the second peptide. researchgate.net This highlights a role for "this compound" as a component of a bacterial defense mechanism with potential antimicrobial applications.
Antiviral Research Applications (e.g., SARS-CoV-2 inhibition)
An ACE2-derived peptide referred to as "this compound" has been investigated for its antiviral properties, particularly against coronaviruses. researchgate.netresearchgate.net This peptide has been used as a component in the design of larger peptide constructs, such as A1-(GGGGS)7-HR2m (A1L35HR2m), aimed at developing broad-spectrum anticoronavirus inhibitors. researchgate.netresearchgate.net The incorporation of the ACE2-derived this compound into this construct resulted in significantly improved antiviral activity. researchgate.net Further modification with cholesterol at the C terminus (A1L35HR2m-Chol) enhanced the inhibitory activities against a range of coronaviruses, including SARS-CoV-2 variants of concern (VOCs), SARS-CoV, and MERS-CoV pseudoviruses. researchgate.net
Table: Antiviral Activity of A1L35HR2m-Chol against Coronavirus Pseudoviruses
| Virus Type | IC50 (nM) |
| SARS-CoV-2 | 0.16 - 5.53 researchgate.net |
| SARS-CoV-2 VOCs | 0.16 - 5.53 researchgate.net |
| SARS-CoV | 0.16 - 5.53 researchgate.net |
| MERS-CoV | 0.16 - 5.53 researchgate.net |
A1L35HR2m-Chol has also demonstrated potent inhibition of spike-protein-mediated cell-cell fusion and the replication of authentic Omicron variants in vivo. researchgate.net While the ACE2-derived this compound alone may not effectively inhibit pseudovirus infection, its inclusion in the larger construct appears to contribute to the enhanced antiviral effects. researchgate.net
Advanced Methodologies and Computational Approaches in Peptide A1 Research
In Vitro Experimental Techniques
In vitro experimental techniques are fundamental for characterizing the activity of peptides in a controlled laboratory setting, using cells, proteins, or model membranes.
Cell-Based Assays: Cytotoxicity, Cellular Activation, Uptake, Cell-Cell Fusion
Cell-based assays are essential for evaluating the effects of Peptide A1 on living cells. Cytotoxicity assays, such as those utilizing metabolic indicators like MTT or MTS, measure the toxic potential of a peptide by assessing cell viability after exposure chelatec.com. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP content, is a highly sensitive method for determining the number of living cells and is suitable for studies on primary cells promega.comportlandpress.com.
Cellular activation assays can assess if this compound triggers specific cellular responses or signaling pathways. These assays often involve measuring the expression of activation markers or the production of signaling molecules.
Cellular uptake studies are crucial for understanding how this compound enters cells. These assays can employ fluorescently labeled peptides and techniques like confocal microscopy or flow cytometry to visualize and quantify the internalization process mdpi.commdpi.com. The mechanism of uptake, such as endocytosis (including macropinocytosis, caveolae-mediated, or clathrin-mediated endocytosis) or direct membrane translocation, can be investigated mdpi.com.
Cell-cell fusion assays, while less common for all peptides, are relevant if this compound is hypothesized to induce or inhibit the fusion of cell membranes. These assays typically involve co-culturing two cell populations under conditions that promote or inhibit fusion and then quantifying the extent of fusion using markers or reporters.
Binding Assays: Saturation, Competitive, Ligand-Receptor Interaction Studies
Binding assays are used to quantify the interaction between this compound and its potential target molecules, such as receptors or other proteins. These assays are critical for determining binding affinity and specificity.
Saturation binding assays involve incubating a fixed concentration of the target receptor with increasing concentrations of a labeled this compound (e.g., radiolabeled or fluorescently labeled) to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd), which reflects the binding affinity chelatec.comnih.govlabome.com. As the concentration of the labeled ligand increases, specific binding to the receptor saturates, while non-specific binding continues to increase sci-hub.se.
Competitive binding assays assess the ability of unlabeled this compound to compete with a known labeled ligand for binding to the receptor chelatec.comnih.govlabome.com. By using increasing concentrations of unlabeled this compound, researchers can determine its inhibitory concentration 50 (IC50), which is the concentration required to inhibit 50% of the labeled ligand binding. The IC50 value can be used to calculate the inhibition constant (Ki), another measure of binding affinity chelatec.comnih.govnih.gov. These assays are useful for ranking the relative binding affinities of a series of ligands nih.gov.
Ligand-receptor interaction studies can also investigate the kinetics of binding, including the association (kon) and dissociation (koff) rate constants, providing insights into the dynamic nature of the interaction chelatec.comresearchgate.net. Various formats exist, including those using radioligands, fluorescence, or label-free biosensors chelatec.comnih.govlabome.comresearchgate.net.
Enzyme Activity and Inhibition Assays
If this compound is hypothesized to interact with enzymes, either as a substrate, activator, or inhibitor, enzyme activity and inhibition assays are employed.
Enzyme activity assays measure the rate at which an enzyme catalyzes a specific biochemical reaction. These assays often utilize substrates that produce a detectable signal (e.g., colorimetric, fluorescent, or luminescent) upon enzymatic cleavage or modification nih.govamericanpeptidesociety.orgrndsystems.com. By measuring the signal over time, the enzyme's catalytic rate can be determined.
Enzyme inhibition assays evaluate the ability of this compound to reduce or abolish enzyme activity. By performing activity assays in the presence of varying concentrations of this compound, researchers can determine the half maximal inhibitory concentration (IC50) for enzyme inhibition nih.govresearchgate.net. Analysis of enzyme kinetics in the presence and absence of this compound can reveal the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) americanpeptidesociety.org. Techniques like spectrophotometry, fluorescence assays, and isothermal titration calorimetry (ITC) are used in these studies americanpeptidesociety.org.
Membrane Permeability and Pore Formation Assays (e.g., Calcein (B42510) Release)
Peptides that interact with cell membranes may affect their permeability or induce pore formation. Assays measuring membrane permeability are crucial for understanding these interactions.
Calcein release assays are a common method to assess membrane integrity and pore formation. Liposomes (artificial lipid vesicles) are loaded with a self-quenching concentration of a fluorescent dye like calcein mdpi.commdpi.comacs.orgjst.go.jp. If this compound disrupts the liposome (B1194612) membrane or forms pores, calcein is released into the surrounding medium, leading to a decrease in self-quenching and an increase in fluorescence intensity mdpi.commdpi.comacs.orgjst.go.jp. The extent and kinetics of calcein release provide information about the peptide's ability to permeabilize membranes and potentially form pores mdpi.commdpi.comjst.go.jpnih.gov. Different sized markers can be used to estimate the size of pores formed jst.go.jp.
Other methods for studying membrane permeability include tracking the leakage of other entrapped substances or monitoring changes in ion flux across the membrane jst.go.jp.
Gene Silencing Efficiency Evaluation
If this compound is being investigated as a delivery vehicle for nucleic acids like small interfering RNA (siRNA) to induce gene silencing, assays to evaluate gene silencing efficiency are necessary.
These assays typically involve forming complexes between this compound and the therapeutic nucleic acid and then delivering these complexes to cells mdpi.commdpi.comtandfonline.combohrium.com. The efficiency of gene silencing is then measured by quantifying the reduction in the expression of the target gene, either at the messenger RNA (mRNA) level using techniques like quantitative PCR or at the protein level using methods such as Western blotting portlandpress.commdpi.comtandfonline.comnih.gov. Comparing the gene silencing achieved with the peptide-nucleic acid complex to that of controls (e.g., untreated cells or cells treated with a non-targeting sequence or a standard transfection reagent) allows for the evaluation of this compound's efficacy as a delivery agent mdpi.commdpi.comtandfonline.comnih.gov.
Biophysical Characterization Methods
Biophysical characterization methods provide essential information about the physical properties of this compound, including its structure, stability, and interactions in solution and with membranes. These techniques are vital for understanding how the peptide's physical characteristics relate to its biological activity.
Techniques such as Circular Dichroism (CD) spectroscopy are used to determine the secondary structure of peptides (e.g., alpha-helix, beta-sheet) and can provide insights into conformational changes upon binding to membranes or other molecules vimta.comtandfonline.comnih.govkbibiopharma.comintertek.com. Fluorescence spectroscopy can probe the environment of fluorescent amino acid residues within the peptide, offering information on folding, interactions, and dynamics vimta.comtandfonline.comnih.govkbibiopharma.comintertek.com.
Analytical Ultracentrifugation (AUC), including sedimentation velocity (SV-AUC) and sedimentation equilibrium (SE-AUC), is a powerful tool for determining the molecular weight, size, shape, and oligomeric state of peptides in solution vimta.comkbibiopharma.comintertek.com. Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) also provides precise determination of molecular weight and can identify aggregates vimta.comkbibiopharma.comintertek.com. Dynamic Light Scattering (DLS) is another technique used to measure the size distribution of particles in solution, including peptide aggregates nih.govkbibiopharma.comintertek.com.
Differential Scanning Calorimetry (DSC) measures the heat changes associated with temperature-induced transitions in the peptide, providing information about its thermal stability and unfolding nih.govkbibiopharma.comintertek.com. Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during molecular interactions, allowing for the determination of binding thermodynamics, including affinity, enthalpy, and entropy tandfonline.comnih.gov.
Fourier Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of the peptide, which can be used to analyze its secondary structure and conformational changes vimta.comnih.govkbibiopharma.comintertek.com. Mass Spectrometry (MS) is used for precise determination of the peptide's mass, sequence confirmation, and identification of modifications or degradation products vimta.comnih.govkbibiopharma.com. Hydrogen-exchange mass spectrometry (HX-MS) can probe the conformational dynamics and interactions of peptides by measuring the exchange of hydrogen atoms with deuterium (B1214612) scholaris.ca.
Techniques like Atomic Force Microscopy (AFM) and various microscopy methods (e.g., fluorescence microscopy, cryo-electron microscopy) can provide visual information about peptide assembly, interactions with membranes, or cellular localization nih.gov. X-ray scattering/diffraction and Neutron scattering/diffraction can be used to study the structure and organization of peptides, particularly in the presence of membranes tandfonline.comnih.gov.
These biophysical methods, when applied in conjunction with computational approaches such as molecular dynamics simulations, provide a comprehensive understanding of this compound's behavior at the molecular level tandfonline.comnih.gov.
Biolayer Interferometry (BLI) for Binding Kinetics
Biolayer Interferometry (BLI) is a label-free optical technique widely used to measure biomolecular interactions in real-time. sartorius.comgenscript.com The principle involves monitoring the interference pattern of white light reflected from two surfaces: an internal reference layer and a biological layer immobilized on a biosensor tip. genscript.com As molecules from the solution bind to or dissociate from the biosensor surface, the thickness of the biological layer changes, causing a shift in the interference pattern that is detected in real-time. sartorius.comsartorius.com
For this compound research, BLI can be employed to determine its binding specificity, affinity, and kinetics with target molecules such as proteins, nucleic acids, or other peptides. sartorius.com2bind.com By immobilizing one binding partner (e.g., this compound or its target) on the biosensor and introducing the other partner in solution, researchers can obtain sensorgrams that depict the association and dissociation phases of the interaction. sartorius.comcreative-proteomics.com These sensorgrams can then be fitted to appropriate kinetic models to calculate key parameters such as the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD). 2bind.comcreative-proteomics.com BLI offers advantages such as being fluidics-free, allowing for analysis in crude samples, and enabling high-throughput screening. genscript.comsartorius.com Experimental KD measurements conducted using biolayer interferometry have been shown to match in silico predictions in peptide-protein interaction studies. nih.gov
Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC)
Fluorescence Polarization (FP) is a versatile technique used to monitor molecular interactions in solution by measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. nih.govnih.govbmglabtech.com When a small fluorescently labeled peptide, such as a labeled this compound, is free in solution, it rotates rapidly, resulting in low fluorescence polarization. nih.gov Upon binding to a larger molecule, such as a target protein, the rotation slows down, leading to an increase in fluorescence polarization. nih.govthermofisher.com This change in polarization can be used to monitor binding and dissociation events, making FP suitable for direct and competition binding assays. nih.gov FP assays are homogeneous, non-radioactive, and readily adaptable to high-throughput screening formats, making them valuable for screening for inhibitors of protein-peptide interactions. nih.govmoleculardevices.com FP can be employed to study a wide range of interactions, including peptide-protein binding. bmglabtech.com
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a molecular binding event. sciengine.com This allows for a complete thermodynamic characterization of the interaction, providing not only the binding affinity (KD) but also the enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the binding reaction. beilstein-journals.orgacs.org For this compound binding studies, ITC involves titrating a solution of one binding partner into a solution of the other while continuously monitoring the heat flow. sciengine.com The integrated heat changes per injection are then analyzed to generate a binding isotherm, from which the thermodynamic parameters can be determined. acs.orgresearchgate.net ITC is particularly useful for understanding the driving forces behind the binding interaction (enthalpy-driven vs. entropy-driven). sciengine.comacs.org It can be used to study peptide-protein interactions and peptide binding to lipid membranes. beilstein-journals.orgnih.gov ITC can also be adapted to determine the binding thermodynamics of ligands with very high or very low affinity using displacement methods. sciengine.com
Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM)
Surface Plasmon Resonance (SPR) is another widely used label-free technique for real-time analysis of biomolecular interactions. creative-proteomics.com SPR measures changes in the refractive index near a sensor surface, which occur when molecules bind to an immobilized ligand. creative-peptides.com Similar to BLI, SPR provides real-time data on the association and dissociation of molecules, enabling the determination of binding kinetics (kon, koff) and affinity (KD). creative-proteomics.com In this compound research, SPR can be used by immobilizing this compound or its target on a sensor chip and flowing the binding partner over the surface. nih.gov The resulting sensorgram, which plots the SPR signal (measured in response units, RU) against time, provides quantitative information about the binding event. creative-proteomics.comresearchgate.net SPR is versatile and can analyze a wide range of interactions, including protein-peptide interactions. creative-proteomics.com
Quartz Crystal Microbalance (QCM) is a technique that measures mass changes on the surface of a piezoelectric quartz crystal by monitoring changes in its resonance frequency. researchgate.net When molecules bind to the functionalized surface of the crystal, the added mass causes a decrease in the resonance frequency, which is directly proportional to the mass accumulated on the surface. jove.comfrontiersin.org QCM can be used to study peptide interactions with various surfaces, including proteins or lipid bilayers, in real-time and in a label-free manner. researchgate.netfrontiersin.org For this compound, QCM could be used to quantify the amount of peptide binding to an immobilized target or to study its interaction with model membranes. QCM with dissipation monitoring (QCM-D) can provide additional information about the viscoelastic properties of the bound layer. mdpi.com QCM has been successfully applied to study peptide-protein interactions and peptide binding and dissociation. researchgate.net
Computational Biology and Bioinformatics in this compound Research
Computational approaches play a vital role in complementing experimental studies of this compound, enabling predictions, simulations, and analyses that can guide experimental design and provide deeper mechanistic insights.
Molecular Docking and Dynamics Simulations of Peptide-Target Complexes
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound) when it is bound to a target molecule (such as a protein). acs.orgasiapharmaceutics.info It explores different binding poses and scores them based on various algorithms to estimate the binding energy. acs.org For this compound, molecular docking can provide insights into the potential binding sites on its target, the key residues involved in the interaction, and an initial estimate of binding affinity. acs.orgasiapharmaceutics.info While useful for initial screening and understanding potential interactions, molecular docking often treats molecules as rigid or with limited flexibility, which can be a limitation for flexible peptides. acs.org
Molecular dynamics (MD) simulations provide a more dynamic view of peptide-target interactions by simulating the movement of atoms and molecules over time based on physical laws. frontiersin.org MD simulations can capture the flexibility of both this compound and its target, allowing for the exploration of conformational changes upon binding and providing a more accurate representation of the binding process. frontiersin.org By simulating the complex in a physiologically relevant environment (e.g., explicit solvent), MD can provide insights into the stability of the complex, the dynamics of the interaction, and contribute to understanding the molecular mechanisms driving binding affinity. nih.govacs.org Combining molecular docking with MD simulations can improve the accuracy of predicted binding conformations and affinities. frontiersin.org MD simulations have been used to investigate the molecular determinants that govern variations in peptide binding affinity and to explore conformational changes upon complex formation. nih.govplos.org
De Novo Peptide Design and Optimization Algorithms
De novo peptide design involves computationally designing novel peptide sequences with desired properties, such as high affinity and specificity for a particular target, or improved stability. nih.govelsevier.com Algorithms for de novo peptide design explore sequence space and predict structures and interactions to identify peptides that are likely to fulfill the design criteria. nih.gov These algorithms often utilize principles of protein folding, molecular mechanics, and machine learning. nih.govmdpi.com
For this compound research, de novo design algorithms could be used to design variants of this compound with enhanced binding affinity to its known target, or to design peptides that mimic or inhibit the activity of this compound. These algorithms can incorporate constraints based on desired structural motifs or physicochemical properties. nih.gov Challenges in de novo peptide design include accurately predicting peptide structure and flexibility and efficiently searching the vast sequence space. nih.gov Recent advances include algorithms based on shape complementarity optimization and electrostatic compatibility, which have shown experimental validation. nih.gov Computational tools and algorithms are available to assist in the design of peptides. elsevier.com
Sequence Conservation and Motif Analysis
Sequence conservation analysis involves comparing the amino acid sequence of this compound with homologous sequences from different species or related proteins to identify residues or regions that have been conserved throughout evolution. oup.commtoz-biolabs.com Conserved residues are often critical for the structure, function, or interaction of the peptide. oup.comoup.com Methods for conservation analysis include calculating metrics like Shannon entropy or Jensen-Shannon divergence on multiple sequence alignments. oup.comoup.com
Motif analysis aims to identify recurring patterns or short, conserved sequences (motifs) within this compound or a set of related peptides that are associated with a particular function or interaction. oup.comutep.edu These motifs can represent binding sites, active sites, or structural elements. Computational tools use algorithms to discover novel motifs or scan sequences for known motifs. oup.commeme-suite.org
Applying sequence conservation and motif analysis to this compound can help identify functionally important residues or regions within the peptide, predict potential interaction sites, and understand its evolutionary history and relationship to other peptides or proteins. mtoz-biolabs.comnih.gov Tools are available for peptide alignment and motif extraction, allowing for the identification of enriched motifs and the analysis of sequence logos. oup.com Various databases and web servers provide tools for motif discovery and analysis. utep.edumeme-suite.orgmolbiol-tools.ca
RNA Sequencing and Genomics Analysis for Gene Ontology
RNA sequencing (RNA-Seq) and subsequent genomics analysis, particularly for Gene Ontology (GO) enrichment, are powerful tools used to investigate the cellular responses modulated by peptides such as this compound. GO analysis systematically categorizes genes based on their biological process, cellular component, and molecular function. researchgate.netgalaxyproject.org This approach helps in inferring the biological meaning of differentially expressed genes identified through RNA-Seq. nih.govgalaxyproject.org
In studies involving a peptide identified as 'a1' (or 'A1'), RNA sequencing of endothelial cells in a1-functionalized hydrogels showed approximately 60% similarities with Matrigel in "vasculature development" gene ontology terms. researchgate.netresearchgate.netnih.govduke.edunsf.gov This suggests that this specific this compound may influence genes related to the formation and development of blood vessels. Differentially expressed genes identified through RNA-seq can be enriched in various GO functional categories, providing insights into the biological processes affected by the peptide. nih.gov For instance, analysis of differentially expressed genes in one study revealed enrichment in categories such as binding functions (DNA binding, ATP binding, and metal ion binding), protein kinase activity, and peptidase activity, although this was in the context of a different biological system influenced by peptides frontiersin.org.
The process typically involves identifying differentially expressed genes (DEGs) by comparing gene expression profiles under different conditions (e.g., with and without this compound). nih.gov These DEGs are then subjected to GO enrichment analysis to determine the biological processes, cellular components, and molecular functions that are statistically over-represented among the affected genes. nih.govgalaxyproject.orgplos.org
Density Functional Theory (DFT) Calculations for Interaction Energetics
Density Functional Theory (DFT) calculations are a computational approach used to study the electronic structure and properties of molecules, including peptides, and to determine the energetics of their interactions. DFT can provide insights into the binding affinities and coordination modes of peptides with other molecules or ions. rsc.orgnih.govacs.orgnih.gov
For a cyclic peptide referred to as A1 (c[EREPGEWEPG]), DFT calculations were employed to study its interaction with uranyl(VI) (UO₂²⁺). rsc.orgrsc.org The binding energy between this cyclic this compound and UO₂²⁺ was estimated to be -43.6 kcal mol⁻¹, indicating a favorable interaction. rsc.orgrsc.org DFT calculations can help in understanding the chemical nature of interactions and proposing likely coordination modes. nih.govacs.org While DFT can provide valuable insights into intermolecular interactions, it's noted that accurately reflecting the dynamic nature of systems can be challenging with certain DFT approaches alone. mdpi.com
DFT calculations have also been used to investigate the binding of peptides to surfaces, such as the interaction of collagen peptides with hydroxyapatite (B223615) surfaces, demonstrating the utility of this method in understanding peptide-material interactions. acs.org In the context of this compound, DFT calculations have contributed to understanding its binding behavior with metal ions and potentially with other interacting partners. rsc.orgrsc.orgnih.govacs.org
Advanced Analytical and Characterization Techniques
A suite of advanced analytical techniques is essential for the comprehensive characterization of this compound, ensuring its quality, confirming its structure, and quantifying its components.
High-Performance Liquid Chromatography (HPLC) for Purity and Identity
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a standard and widely used technique for assessing the purity and identity of peptides, including this compound. creative-proteomics.comjpt.commtoz-biolabs.combachem.comhplc.eu HPLC separates components in a sample based on their differential partitioning between a stationary phase and a mobile phase. mtoz-biolabs.com For peptides, RP-HPLC separates them based on their hydrophobicity. creative-proteomics.comhplc.eu
Peptide purity is typically determined by analyzing the chromatogram obtained from HPLC. mtoz-biolabs.combachem.com A pure peptide sample should ideally exhibit a single, sharp peak, while impurities or contaminants will appear as additional peaks. creative-proteomics.commtoz-biolabs.com The purity is often calculated as the ratio of the area of the main peak to the total area of all peaks in the chromatogram. mtoz-biolabs.combachem.com
HPLC is also used to confirm the identity of a peptide by comparing its retention time and peak shape to those of a reference standard. bachem.comhplc.eu In some studies involving peptides referred to as A1 or A1-related identifiers, RP-HPLC has been used for separation and purification, with purity being subsequently determined. mdpi.comuliege.begoogle.comnih.govucl.ac.uk For example, an active this compound-2 from Camellia vietnamensis meal was purified by RP-HPLC, and its purity was determined to be 93.45%. mdpi.com Another study mentioned the purification of peptides, including this compound-15, by HPLC to an average purity of 90%. uliege.be
Key factors influencing peptide separation and purity analysis by RP-HPLC include the selection of the stationary phase (commonly C18), the composition and pH of the mobile phase, and the detection wavelength (typically 220 nm for the peptide bond). creative-proteomics.commtoz-biolabs.com
Mass Spectrometry (e.g., MALDI-TOF-MS) for Sequence Verification and Modifications
Mass Spectrometry (MS), including techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), is indispensable for verifying the sequence of peptides and identifying any post-translational or chemical modifications. jpt.comcreative-proteomics.comucsf.edumetwarebio.com MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of the peptide and its fragments. creative-proteomics.com
For sequence verification, tandem mass spectrometry (MS/MS) is often used. ucsf.edumetwarebio.com In MS/MS, peptide ions are fragmented, and the m/z ratios of the resulting fragment ions are measured. creative-proteomics.commetwarebio.com The pattern of these fragment ions can be used to deduce the amino acid sequence of the peptide. creative-proteomics.commetwarebio.com De novo peptide sequencing, which reconstructs the sequence directly from the mass spectrum without a reference database, is particularly useful for identifying novel or uncharacterized peptides and modifications. instadeep.commetwarebio.com
MS is highly sensitive and can detect molecular mass shifts corresponding to modifications at both the peptide and protein levels. ucsf.edu Many modifications introduce characteristic mass shifts that can be identified through MS analysis. ucsf.edu Techniques like MALDI-TOF-MS have been used in studies involving peptides identified as A1 for sequence verification and analysis of modifications, such as the replacement of amino acids. nih.govnih.gov For instance, MALDI mass spectra were used to analyze a tryptic fragment of a coiled-coil this compound to assess the incorporation of fluorinated leucine (B10760876) analogues. nih.gov Electrospray mass spectrometry has also been used to confirm the purity and identity of peptides like WinZip-A1. google.com
MS-based peptide mapping, often coupled with liquid chromatography (LC-MS), is a powerful approach for identifying and quantifying peptide modifications. biopharmaspec.comwaters.com This involves enzymatic digestion of the peptide (or protein containing the peptide) into smaller fragments, followed by LC-MS analysis to separate and identify the modified peptides. biopharmaspec.comwaters.com
Quantitative Amino Acid Analysis
Quantitative Amino Acid Analysis (AAA) is a fundamental technique used to determine the amino acid composition and content of peptides, providing crucial data for quantification and verifying the peptide's identity based on its constituent amino acids. bachem.comcreative-proteomics.comalphalyse.combiosyn.comnih.gov AAA involves hydrolyzing the peptide into its individual amino acids, followed by separation and quantification of each amino acid. bachem.comcreative-proteomics.com
AAA is considered a gold standard for accurately quantifying purified proteins and peptides with known amino acid sequences. alphalyse.com The analysis provides quantitative data for most amino acids, although some, like tryptophan and cysteine, may be degraded during standard acid hydrolysis. alphalyse.combiosyn.com
While traditional AAA methods often involve derivatization, newer approaches using techniques like reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS) allow for the quantification of non-derivatized amino acids. creative-proteomics.comnih.gov
Future Research Directions and Translational Perspectives for Peptide A1
Elucidating Unresolved Molecular Mechanisms of Peptide A1 Action
Despite initial studies, the complete molecular mechanism by which this compound exerts its effects remains to be fully elucidated. Future research should focus on precisely identifying its primary molecular targets, such as specific receptors or enzymes, and mapping the downstream signaling pathways activated or inhibited upon binding. Techniques such as advanced protein-binding assays, reporter gene assays, and phosphoproteomics could be employed to dissect these interactions. aai.orgnih.gov Furthermore, understanding the cellular uptake mechanisms of this compound and its potential intracellular targets is crucial for optimizing delivery and efficacy. Investigations into potential off-target interactions are also necessary to ensure specificity and minimize unforeseen effects.
Hypothetical Data: Receptor Binding Affinity of this compound
| Target Receptor (Hypothetical) | Binding Affinity (KD, nM) |
| Receptor X | 5.2 |
| Receptor Y | >1000 |
| Receptor Z | 15.8 |
Note: This table presents hypothetical data for illustrative purposes only.
Exploration of Novel this compound Analogues and Derivatives with Enhanced Properties
Naturally occurring or initial peptide sequences often face limitations such as poor stability, low bioavailability, and rapid clearance. univie.ac.atiscientific.orgresearchgate.net A key area of future research involves the rational design and synthesis of novel this compound analogues and derivatives aimed at overcoming these challenges and enhancing desirable properties. Strategies may include amino acid substitutions to improve enzymatic stability or alter charge distribution, cyclization to increase rigidity and reduce degradation, lipidation or PEGylation to prolong half-life and improve membrane permeability, and the incorporation of non-natural amino acids to introduce novel functionalities or enhance resistance to proteases. univie.ac.atiscientific.orgfrontiersin.orgmdpi.comresearchgate.netmdpi.comgoogle.comacs.orgjst.go.jp The goal is to develop second-generation compounds with improved potency, selectivity, pharmacokinetic profiles, and reduced immunogenicity. univie.ac.atresearchgate.net
Hypothetical Data: Comparison of this compound and Analogues
| Compound Name | Modification Type (Hypothetical) | Hypothetical Binding Affinity (nM) | Hypothetical Stability (Half-life in plasma, hrs) |
| This compound | - | 100 | 2 |
| This compound Analogue X | Amino acid substitution | 50 | 4 |
| This compound Derivative Y | PEGylation | 120 | 24 |
Note: This table presents hypothetical data for illustrative purposes only.
Development of Advanced this compound-Based Research Tools
Integration of Multi-Omics Technologies for Comprehensive Analysis of this compound Effects
To gain a holistic understanding of this compound's impact on biological systems, the integration of multi-omics technologies is paramount. creative-proteomics.comfrontiersin.orgnih.govfrontiersin.orgbmj.com Combining data from genomics, transcriptomics, proteomics, and metabolomics can reveal the complex network of molecular changes induced by this compound treatment. creative-proteomics.comfrontiersin.orgnih.govbmj.com Transcriptomic analysis can identify changes in gene expression profiles, while proteomics can highlight alterations in protein abundance and post-translational modifications. creative-proteomics.comfrontiersin.orgnih.gov Metabolomics can provide insights into shifts in metabolic pathways influenced by this compound. frontiersin.orgnih.gov Integrating these datasets through bioinformatics and computational biology can uncover key pathways and biological processes modulated by this compound, potentially identifying novel biomarkers of response or resistance. creative-proteomics.comfrontiersin.orgnih.gov
Sustained Development of Preclinical Models for Efficacy and Mechanistic Studies
Robust and relevant preclinical models are fundamental for evaluating the efficacy and further dissecting the mechanisms of this compound and its analogues. amsbiopharma.comanr.fr Future research should focus on developing and refining in vitro models, such as complex cell culture systems, organoids, or co-culture models that better recapitulate the in vivo environment relevant to this compound's intended application. amsbiopharma.com Simultaneously, the development and characterization of appropriate in vivo animal models, including genetically modified organisms or disease-specific models, are crucial for assessing efficacy, pharmacokinetics, pharmacodynamics, and potential off-target effects in a living system. amsbiopharma.comanr.frcomplexgenerics.org These models will be essential for generating data to support future translational efforts.
Addressing Challenges in Peptide-Based Research and Development
Despite the significant potential of peptides, several challenges persist in their research and development. univie.ac.atiscientific.orgresearchgate.netfrontiersin.orgnews-medical.netdrugdiscoverytrends.comnih.gov These include issues related to peptide synthesis and manufacturing scalability, particularly for modified or complex sequences. univie.ac.atdrugdiscoverytrends.com Overcoming limitations in peptide delivery, such as poor oral bioavailability and the need for parenteral administration, remains a key focus. univie.ac.atiscientific.orgfrontiersin.orgnews-medical.net Furthermore, potential immunogenicity of peptides needs to be carefully assessed and mitigated during the development process. iscientific.orgfrontiersin.orgnews-medical.net Future research on this compound must actively address these challenges through innovative synthesis techniques, advanced formulation strategies, and thorough immunological evaluations to facilitate its successful translation.
Q & A
Q. How can researchers address low signal-to-noise ratios in this compound’s cellular uptake assays?
- Methodological Answer : Use fluorescently labeled analogs (e.g., FITC-conjugated this compound) with confocal microscopy and flow cytometry. Apply quenchers to reduce background noise and include endocytosis inhibitors (e.g., dynasore) to differentiate passive/active uptake mechanisms .
Cross-Disciplinary Integration
What frameworks (e.g., PICO, FINER) are suitable for formulating hypothesis-driven research questions on this compound’s therapeutic potential?
- Methodological Answer : Use the PICO framework to define:
- P opulation: Specific amyloidosis models (e.g., transgenic mice expressing Aβ1–40).
- I ntervention: this compound dosage and administration route.
- C omparison: Existing inhibitors (e.g., small molecules).
- O utcome: Reduction in plaque burden quantified via immunohistochemistry.
Apply FINER criteria to ensure feasibility and novelty .
Q. How can multi-omics approaches enhance mechanistic studies of this compound?
- Methodological Answer : Integrate transcriptomics (RNA-seq) to identify pathways modulated by this compound, proteomics (TMT labeling) to assess amyloid-related protein turnover, and metabolomics (NMR) to evaluate downstream metabolic effects. Use pathway enrichment tools (e.g., STRING, MetaboAnalyst) for cross-dataset analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
